Product packaging for Phenylbutazone(Cat. No.:CAS No. 50-33-9)

Phenylbutazone

Numéro de catalogue: B001037
Numéro CAS: 50-33-9
Poids moléculaire: 308.4 g/mol
Clé InChI: VYMDGNCVAMGZFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenylbutazone is a pyrazolone-derived nonsteroidal anti-inflammatory drug (NSAID) with significant historical and research relevance. First introduced in the mid-20th century, it has served as a potent anti-inflammatory, analgesic, and antipyretic agent, providing a foundational model for studying NSAID mechanisms and effects. The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes , including both COX-1 and COX-2 isoforms . By binding to and inactivating these enzymes, it effectively reduces the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid . This action makes it a valuable tool for researchers studying inflammatory pathways, the role of prostaglandins in disease models, and the physiological consequences of broad COX inhibition. While its clinical use in humans has been largely discontinued due to safety concerns, it remains an important compound in scientific inquiry . Research applications for this compound include investigations into chronic pain mechanisms, inflammatory conditions such as arthritis, and the comparative pharmacology of NSAIDs. Its well-characterized profile also makes it suitable for use as a reference standard in analytical studies. Disclaimer: This product is sold for laboratory research purposes only. It is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O2 B001037 Phenylbutazone CAS No. 50-33-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDGNCVAMGZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021136
Record name 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L
Record name SID56436656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethanol, White or very-light-yellow powder

CAS No.

50-33-9
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenylbutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenylbutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylbutazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN5P7K3T8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phenylbutazone's Mechanism of Action on Cyclooxygenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. It consolidates quantitative data on its inhibitory potency, details common experimental protocols for assessing its activity, and illustrates key pathways and concepts through molecular and workflow diagrams. This document is intended to serve as a comprehensive technical resource for researchers and professionals engaged in drug discovery and development in the field of inflammation and pain management.

Introduction

This compound has been a cornerstone in the management of pain and inflammation, particularly in veterinary medicine. Its clinical efficacy is directly attributable to its ability to suppress the production of prostaglandins (B1171923), potent lipid mediators involved in a myriad of physiological and pathological processes. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes. Understanding the precise mechanism by which this compound interacts with and inhibits these enzymes is critical for optimizing its therapeutic use and for the development of next-generation anti-inflammatory agents with improved safety and efficacy profiles.

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The prostaglandins produced by COX-2 are key mediators of the inflammatory response, pain, and fever.[1] this compound's therapeutic effects stem from its inhibition of both COX-1 and COX-2, classifying it as a non-selective NSAID.[1][2]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2.[1] By blocking the COX active site, this compound prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) G2 (PGG2), the first committed step in the synthesis of all prostaglandins.

The inhibition by this compound is thought to be competitive with the substrate, arachidonic acid. Molecular docking studies suggest that this compound binds within the hydrophobic channel of the COX enzyme, which is the same channel that arachidonic acid must traverse to reach the catalytic site.[2] While a definitive crystal structure of this compound complexed with either COX isoform is not publicly available, computational models indicate that its interaction with key amino acid residues within the active site, such as Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Serine 530 (Ser530), is crucial for its inhibitory activity.[3][4][5][6] These residues are critical for the proper positioning and catalysis of arachidonic acid.[3][5][6]

dot

Prostaglandin Synthesis Pathway and this compound Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane (B8750289) Thromboxane A2 PGH2->Thromboxane Physiological Physiological Functions (GI protection, platelet aggregation) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxane->Physiological This compound This compound This compound->COX1 This compound->COX2

Caption: this compound non-selectively inhibits both COX-1 and COX-2.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50) and, in some cases, the 80% inhibitory concentration (IC80). These values are determined through various in vitro and ex vivo assays. It is important to note that the absolute values can vary depending on the experimental system used (e.g., purified enzymes vs. whole blood assays) and the species from which the enzymes are derived.

Parameter COX-1 COX-2 Selectivity Index (COX-2/COX-1) Species Assay Type Reference
IC50 (µM) 0.3020.7082.34EquineWhole Blood[7]
IC80 (µM) Not ReportedNot ReportedIncreased selectivity for COX-2 at IC80EquineWhole Blood[8][9]

Note: The selectivity index is calculated as IC50(COX-2) / IC50(COX-1). A lower value indicates less selectivity for COX-2 over COX-1.

Experimental Protocols

The determination of this compound's inhibitory activity on COX enzymes relies on well-established experimental protocols. The two most common approaches are purified enzyme assays and whole blood assays.

Purified Enzyme Inhibition Assay (Colorimetric Method)

This method provides a direct measure of the inhibitor's effect on the enzymatic activity of purified COX-1 and COX-2. Commercial kits are widely available for this purpose.

Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.[10]

Detailed Methodology (based on a typical commercial kit): [11][12]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin (a necessary cofactor) in Assay Buffer.

    • Reconstitute and dilute purified ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer. Keep enzymes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.

    • Prepare the Colorimetric Substrate solution (TMPD).

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add Assay Buffer and Hemin.

    • 100% Initial Activity (Control) Wells: Add Assay Buffer, Hemin, and the respective COX enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add Assay Buffer, Hemin, the respective COX enzyme, and the desired concentration of this compound.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

    • Add the Colorimetric Substrate to all wells.

    • Initiate the reaction by adding Arachidonic Acid to all wells.

    • Incubate for a precise time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

    • Read the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

dot

Purified Enzyme Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis PrepBuffer Prepare Assay Buffer AddReagents Add Buffer, Hemin, Enzyme to Wells PrepBuffer->AddReagents PrepHemin Dilute Hemin PrepHemin->AddReagents PrepEnzyme Dilute COX-1/COX-2 PrepEnzyme->AddReagents PrepInhibitor Prepare this compound Dilutions AddInhibitor Add this compound or Vehicle PrepInhibitor->AddInhibitor PrepSubstrate Prepare Substrates AddReagents->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddColorSubstrate Add Colorimetric Substrate PreIncubate->AddColorSubstrate AddArachidonicAcid Initiate with Arachidonic Acid AddColorSubstrate->AddArachidonicAcid Incubate Incubate (2-5 min) AddArachidonicAcid->Incubate ReadAbsorbance Read Absorbance (590 nm) Incubate->ReadAbsorbance CalcInhibition Calculate % Inhibition ReadAbsorbance->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Caption: Workflow for a colorimetric purified enzyme COX inhibition assay.

Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components, including plasma proteins to which this compound extensively binds.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2, during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in response to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[13][14][15]

Detailed Methodology: [13][14][15]

  • Sample Collection:

    • Draw whole blood from the species of interest into separate tubes with and without an anticoagulant (e.g., heparin for the COX-2 assay).

  • COX-1 Assay:

    • Aliquot non-anticoagulated whole blood into tubes containing various concentrations of this compound or vehicle control.

    • Incubate at 37°C for a set period (e.g., 1 hour) to allow for blood clotting and thromboxane production.

    • Centrifuge the tubes to separate the serum.

    • Measure the concentration of TXB2 in the serum using a validated immunoassay (e.g., ELISA).

  • COX-2 Assay:

    • Aliquot heparinized whole blood into tubes containing various concentrations of this compound or vehicle control.

    • Add an inflammatory stimulus, typically LPS, to induce COX-2 expression and activity.

    • Incubate at 37°C for an extended period (e.g., 24 hours).

    • Centrifuge the tubes to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 values for each isoform.

Structural Insights from Molecular Modeling

In the absence of a co-crystal structure, molecular docking simulations have provided valuable insights into the potential binding mode of this compound within the active site of COX-2.[2] These in silico studies suggest that this compound occupies the hydrophobic channel of the enzyme, engaging in various non-covalent interactions with key amino acid residues.

The pyrazolidine-3,5-dione (B2422599) core of this compound is predicted to form hydrogen bonds and hydrophobic interactions within the active site. The two phenyl rings and the butyl chain are likely to engage in van der Waals interactions with hydrophobic residues lining the channel, contributing to the overall binding affinity.[2] These interactions are thought to physically obstruct the entry of arachidonic acid to the catalytic tyrosine residue (Tyr385), thereby preventing prostaglandin synthesis.

dot

This compound Interaction with COX Active Site cluster_cox COX Active Site Channel Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 HydrophobicPocket Hydrophobic Pocket This compound This compound This compound->Arg120 H-Bonding (potential) This compound->Tyr355 Hydrophobic Interaction This compound->Ser530 H-Bonding (potential) This compound->HydrophobicPocket van der Waals Interactions

Caption: A logical model of this compound's interactions in the COX active site.

Conclusion

This compound's mechanism of action is centered on its non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition is achieved through its binding within the active site channel, thereby preventing the conversion of arachidonic acid to prostaglandins. The quantitative assessment of its inhibitory potency, through well-defined experimental protocols such as purified enzyme and whole blood assays, is essential for its continued study and for the development of novel anti-inflammatory therapeutics. While molecular modeling has provided a theoretical framework for its interaction with the COX enzymes, further structural studies would be invaluable in elucidating the precise binding mode and informing the design of more selective and safer NSAIDs. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on cyclooxygenase, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest in medicinal chemistry due to its potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the core synthesis pathways of this compound, detailing both the classical one-pot condensation and a modified two-step approach. Furthermore, this document explores the landscape of this compound's chemical derivatives, focusing on their synthesis, structure-activity relationships (SAR), and their potential as modulators of cyclooxygenase (COX) enzymes. Detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic routes are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was first synthesized in 1946 and introduced into clinical practice in 1949.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] While its use in humans has been restricted due to adverse effects, this compound remains a widely used medication in veterinary medicine.[2] The pyrazolidine-3,5-dione (B2422599) scaffold of this compound has served as a template for the development of numerous derivatives with the aim of improving potency, selectivity, and safety profiles.[4] This guide delves into the chemical synthesis of this important molecule and its analogs.

This compound Synthesis Pathways

The synthesis of this compound can be achieved through two primary routes: a classical one-pot condensation and a modified two-step synthesis.

Classical One-Pot Synthesis

The traditional and most common method for synthesizing this compound involves the direct condensation of diethyl n-butylmalonate with hydrazobenzene (B1673438) in the presence of a strong base.[5]

Classical_Phenylbutazone_Synthesis diethyl_malonate Diethyl n-butylmalonate intermediate Intermediate diethyl_malonate->intermediate Condensation hydrazobenzene Hydrazobenzene hydrazobenzene->intermediate base Base (e.g., NaOEt) base->intermediate This compound This compound intermediate->this compound Cyclization

Caption: Classical one-pot synthesis of this compound.

This reaction is typically carried out at elevated temperatures to facilitate both the initial condensation and the subsequent cyclization to form the pyrazolidinedione ring.[5]

Modified Two-Step Synthesis

A modified approach has been developed, particularly for the synthesis of radiolabeled this compound, which separates the formation of the pyrazolidinedione ring from the introduction of the butyl side chain.[1][6]

Modified_Phenylbutazone_Synthesis cluster_0 Step 1: Ring Formation cluster_1 Step 2: Alkylation diethyl_malonate Diethyl malonate pyrazolidinedione 1,2-Diphenylpyrazolidine-3,5-dione diethyl_malonate->pyrazolidinedione hydrazobenzene 1,2-Diphenylhydrazine (B7769752) hydrazobenzene->pyrazolidinedione This compound This compound pyrazolidinedione->this compound Nucleophilic Substitution butyl_bromide n-Butyl bromide butyl_bromide->this compound

Caption: Modified two-step synthesis of this compound.

This method first involves the condensation of diethyl malonate with 1,2-diphenylhydrazine to form 1,2-diphenylpyrazolidine-3,5-dione.[6] The subsequent step is a nucleophilic substitution reaction where the pre-formed ring is alkylated with n-butyl bromide to yield this compound.[6] This approach can offer milder reaction conditions and easier purification.[6]

Experimental Protocols

Synthesis of Diethyl n-butylmalonate (Intermediate)

This protocol is adapted from patent literature.[7][8]

Materials:

  • Dichloroethylamine

  • Cuprous chloride

  • Diethyl malonate

  • n-Aminobutane

  • Sodium chloride solution (15-20%)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3L of dichloroethylamine.

  • Add 6.2 mol of cuprous chloride in batches, maintaining a stirring rate of 130-150 rpm.

  • Heat the solution to 70-75 °C and maintain for 3-4 hours.

  • Dropwise, add 6.1 mol of diethyl malonate. After the addition is complete, continue stirring for 70-90 minutes.

  • Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.

  • Distill under reduced pressure to remove dichloroethylamine.

  • Cool the solution to 15-18 °C and add 3L of sodium chloride solution. Stir at 160-190 rpm for 40-70 minutes.

  • Separate the aqueous layer. The oil layer is distilled under reduced pressure (2.2-2.3 kPa), collecting the fraction at 130-135 °C.

  • Wash the collected fraction with salt solution and hexane.

  • Recrystallize from ethyl acetate to obtain pure diethyl n-butylmalonate. A yield of 92% has been reported for this procedure.[8]

Synthesis of this compound (Classical Method)

This protocol is a general representation based on established chemical principles.

Materials:

  • Diethyl n-butylmalonate

  • Hydrazobenzene

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.

  • Add sodium ethoxide to the solution.

  • Slowly add diethyl n-butylmalonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Chemical Derivatives of this compound and Structure-Activity Relationships

The modification of the this compound scaffold has been an active area of research to develop analogs with improved therapeutic profiles.

Synthesis of Pyrazolidine-3,5-dione Derivatives

A general scheme for the synthesis of various pyrazolidine-3,5-dione derivatives involves the reaction of substituted hydrazides with diethyl malonate.

Derivative_Synthesis benzoic_acid 4-Substituted Benzoic Acid ester Ester benzoic_acid->ester Esterification hydrazide Hydrazide ester->hydrazide Hydrazinolysis derivative Pyrazolidine-3,5-dione Derivative hydrazide->derivative Condensation/ Cyclization diethyl_malonate Diethyl Malonate diethyl_malonate->derivative

Caption: General synthesis of pyrazolidine-3,5-dione derivatives.

This pathway allows for the introduction of various substituents on the phenyl rings, enabling the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their ability to inhibit COX enzymes. The SAR of pyrazolidine-3,5-dione derivatives has been investigated to understand the structural requirements for potent and selective COX inhibition.[4]

  • Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings at N-1 and N-2 significantly influence activity. Electron-withdrawing groups, such as nitro and chloro groups at the para position of the phenyl ring, have been shown to enhance anti-inflammatory activity.[9]

  • The 4-Position: The butyl group at the 4-position of the pyrazolidine (B1218672) ring is crucial for activity. Modifications at this position with various electrophilic functionalities have been explored to develop irreversible COX inhibitors, though with limited success.[10]

  • Acidity of the C-4 Proton: The acidic proton at the C-4 position is important for the anti-inflammatory activity of this compound.

Quantitative Data on Biological Activity

The following tables summarize the biological activity data for this compound and some of its derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.05.03.0

Table 2: Anti-inflammatory Activity of Substituted Pyrazolidine-3,5-dione Derivatives [9]

CompoundSubstituent (R)% Inhibition of Paw Edema
RS-1H52.3
RS-24-Cl65.8
RS-34-Br58.7
RS-44-F55.4
RS-54-I54.2
RS-64-NO272.1
RS-72-Cl60.1
RS-82-Br56.9
RS-92,4-diCl68.4
RS-102,4-diBr66.5
This compound (Standard)-75.0

Conclusion

The synthesis of this compound is a well-established process, with both classical and modified routes offering avenues for its preparation. The pyrazolidine-3,5-dione core of this compound continues to be a valuable scaffold in medicinal chemistry for the design and synthesis of novel anti-inflammatory agents. The exploration of chemical derivatives has provided insights into the structure-activity relationships governing COX inhibition. Future research in this area may focus on the development of more selective COX-2 inhibitors based on the this compound template to minimize adverse effects while retaining potent anti-inflammatory activity. This guide provides a foundational resource for researchers aiming to build upon the rich chemistry and pharmacology of this compound and its analogs.

References

Phenylbutazone: An In-depth Technical Guide to its Aqueous Solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of phenylbutazone, focusing on its aqueous solubility and dissociation constant (pKa). Understanding these fundamental parameters is critical for drug development, formulation, and predicting in vivo behavior. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Core Physicochemical Properties

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It is a weak acid, and its solubility is therefore highly dependent on the pH of the aqueous medium.

Table 1: pKa Values of this compound

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like this compound, the pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. The lipophilicity and, consequently, the membrane permeability of the drug are significantly influenced by its ionization state.

pKa ValueMethodSolvent SystemReference
4.5UV SpectrophotometryWater[3]
4.52Not SpecifiedWater[4][5]
4.89Titration50% Ethanol (B145695)[3][4][5]
5.25Titration80% 2-Methoxyethanol[3][4][5]
3.5 - 5.2General Range for NSAIDsNot Applicable[1][6]

Note: The variation in pKa values can be attributed to the different solvent systems and analytical techniques employed.

Table 2: Aqueous Solubility of this compound

The aqueous solubility of this compound is generally low, classifying it as "practically insoluble in water".[4][5][7] However, its solubility increases significantly in alkaline solutions due to the ionization of the molecule.[4][5][7]

SolubilitypHTemperature (°C)Additional NotesReference
<0.1 g/100 mLNot Specified23.5-[4]
0.5 mg/mL7.2Not SpecifiedIn Phosphate-Buffered Saline (PBS)[8]
0.7 mg/mLNot Specified22.5-[3]
2.2 mg/mLNot Specified22.5Reported as an alternative value[3]
Freely Soluble>8.2Not SpecifiedDissolves in sodium hydroxide (B78521) solutions[1][4][7]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's pKa and solubility are crucial for the replication and verification of these values. While specific, step-by-step laboratory procedures for this compound are not exhaustively detailed in the provided literature, the general methodologies can be outlined.

Determination of pKa Value

1. UV-Visible Spectrophotometry:

This method relies on the principle that the ionized and non-ionized forms of this compound have different UV-visible absorption spectra.

  • Workflow:

    • Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

    • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with constant this compound concentration but varying pH.

    • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the difference in absorbance between the ionized and non-ionized species is maximal.

    • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

2. Potentiometric Titration:

This is a classical method for determining the pKa of an acid or base.

  • Workflow:

    • Dissolution: A known amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol to ensure sufficient solubility.[3]

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

    • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Aqueous Solubility

Shake-Flask Method (Equilibrium Solubility):

This is the gold standard method for determining the equilibrium solubility of a compound.

  • Workflow:

    • Supersaturation: An excess amount of solid this compound is added to a series of aqueous solutions at different pH values.

    • Equilibration: The resulting suspensions are agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

    • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

    • Quantification: The concentration of dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationships and Pathways

The interplay between pH, pKa, and the solubility of this compound is a critical concept. The following diagram illustrates this relationship.

cluster_outcomes Physicochemical State cluster_legend Legend pH pH Ionization Ionization pH->Ionization pKa pKa ≈ 4.5 pKa->Ionization Solubility Solubility Ionization->Solubility Condition Condition Property Property Outcome Outcome Influence Influence pH_legend pKa_legend State_legend Arrow_legend

Caption: Relationship between pH, pKa, and this compound Solubility.

This guide provides a foundational understanding of the aqueous solubility and pKa of this compound, essential for its effective use in research and development. The provided data and methodologies serve as a valuable resource for scientists working with this compound.

References

Phenylbutazone metabolism and major metabolites in equine species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for its analgesic and anti-inflammatory properties. Its therapeutic efficacy and safety are intrinsically linked to its metabolic fate within the horse. This technical guide provides an in-depth overview of the metabolism of this compound in equine species, focusing on the major metabolites, the enzymatic pathways involved, and the analytical methodologies for their quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and equine pharmacology.

This compound Metabolism: Core Pathways

In horses, this compound undergoes extensive hepatic metabolism to more polar compounds, which facilitates their excretion. The primary metabolic transformations are Phase I oxidation reactions, specifically hydroxylation. The two principal and pharmacologically active metabolites are oxyphenbutazone (B1678117) and γ-hydroxythis compound.[1][2][3] A third metabolite, γ-hydroxyoxyphenbutazone, has also been identified.[4][5][6][7]

Major Metabolites
  • Oxyphenbutazone (OPBZ): This is a major active metabolite formed by the aromatic hydroxylation of one of the phenyl rings of PBZ.[8] Oxyphenbutazone itself possesses anti-inflammatory properties and contributes to the overall therapeutic effect of this compound administration.[3] Its plasma concentrations can be significant and may even exceed those of the parent drug at later time points following administration.[4]

  • γ-Hydroxythis compound (OHPBZ): This metabolite is formed through the hydroxylation of the butyl side chain of this compound.[4][8] While present in plasma, its concentrations are generally lower than those of oxyphenbutazone.[2][3]

  • γ-Hydroxyoxyphenbutazone: This is a secondary metabolite, likely formed from the subsequent hydroxylation of oxyphenbutazone.[4][6] It is detected in urine, typically at lower concentrations than the primary metabolites.[4][6]

While glucuronidation (a Phase II metabolic process) of this compound is a known pathway in humans, it has not been reported as a significant route of metabolism in horses.[9]

Enzymology of this compound Metabolism

The biotransformation of this compound in the equine liver is primarily mediated by the cytochrome P450 (CYP) enzyme system.

  • Formation of Oxyphenbutazone: In vitro studies utilizing equine liver microsomes and recombinant equine P450 enzymes have identified equine CYP3A97 as the specific enzyme responsible for the generation of oxyphenbutazone from this compound.[8]

  • Formation of γ-Hydroxythis compound: The enzymatic pathway for the formation of γ-hydroxythis compound is less clear. This metabolite was not produced in incubations with a panel of recombinant equine P450s, suggesting that it is likely formed by a non-P450 Phase I enzyme .[8] However, the addition of inhibitors of human CYP1A2 and CYP3A4 to equine liver microsome incubations significantly decreased the production of γ-hydroxythis compound, indicating a more complex mechanism may be involved.[8]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of this compound in equine species.

Phenylbutazone_Metabolism PBZ This compound OPBZ Oxyphenbutazone PBZ->OPBZ Aromatic Hydroxylation (CYP3A97) OHPBZ γ-Hydroxythis compound PBZ->OHPBZ Aliphatic Hydroxylation (Non-P450 Enzyme) OHOPBZ γ-Hydroxyoxyphenbutazone OPBZ->OHOPBZ Further Hydroxylation Excretion Excretion (Urine) OPBZ->Excretion OHPBZ->Excretion OHOPBZ->Excretion

Caption: this compound metabolic pathway in horses.

Quantitative Data on this compound and its Metabolites

The plasma concentrations of this compound and its major metabolite, oxyphenbutazone, vary depending on the dose, route of administration, and individual horse. The following tables summarize representative pharmacokinetic data from published studies.

Table 1: Plasma Concentrations of this compound and Metabolites After Oral Administration in Horses.

Dosage RegimenThis compound Peak Plasma Concentration (µg/mL)Oxyphenbutazone Plasma Concentrationγ-Hydroxythis compound Plasma Concentration (µg/mL)Study Reference
8.8 mg/kg in 2 divided doses for 4 days~24 (mean peak)Did not exceed 25% of parent drugJust detectable, never exceeded 1[3]
4.4 mg/kg after 4 days at 8.8 mg/kg~10 (peak)Not specifiedNot specified[3]
2.2 mg/kg once daily after prior dosing<4 (mean peak)Not specifiedNot specified[3]
8.8 mg/kg every 24 hours for 4 days1.7 ± 0.39 (at 24h), 4.2 ± 0.29 (at 48h), 4.8 ± 0.62 (at 72h), 5.3 ± 0.84 (at 96h)Increased during the 5-day dosing periodReferred to as "alpha-alcohol", increased during the 5-day dosing period[10][11]

Table 2: Pharmacokinetic Parameters of this compound and Oxyphenbutazone After Intravenous Administration in Horses.

ParameterThis compoundOxyphenbutazoneDosageStudy Reference
Elimination Half-Life (t½β)5.46 hNot specified4.4 mg/kg[4]
Volume of Distribution (Vdarea)0.141 L/kgNot specified4.4 mg/kg[4]
Clearance (ClB)17.9 mL/kg/hNot specified4.4 mg/kg[4]
Detection Time in PlasmaUp to 30 hUp to 39 h3 g[1]
Detection Time in UrineUp to 48 hUp to 120 h3 g[1]
Elimination Half-Life (t½)6.2 hoursNot specified8.8 mg/kg on day 5 after 4 days of oral dosing[10][11]

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies and regulatory monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation and Extraction from Equine Plasma (LC-MS/MS Method)

This protocol is adapted from a validated method for the analysis of this compound and oxyphenbutazone in equine serum and urine.[12][13]

  • Sample Collection: Collect whole blood into appropriate tubes and centrifuge to separate plasma or serum. Store samples at -20°C until analysis.[12][13]

  • Internal Standard Addition: To 1.0 mL of plasma, add a known concentration of a deuterated internal standard (e.g., PBZ-D9).[12]

  • Stabilization: Add 50 µL of a 1 mg/mL freshly prepared ascorbic acid solution to prevent oxidation of the analytes.[12]

  • pH Adjustment: Adjust the sample pH to 4 by adding 150 µL of 1 M phosphoric acid solution.[12]

  • Liquid-Liquid Extraction: Add 4 mL of methyl tertiary butyl ether, vortex for 10 minutes, and centrifuge at 2600 x g for 5 minutes.[12]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or a suitable reconstitution solution.[12]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

In Vitro Metabolism Studies with Equine Liver Microsomes

This protocol provides a general workflow for investigating the in vitro metabolism of this compound.[8]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine equine liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to equilibrate.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol) to the incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the presence of metabolites using a validated analytical method such as LC-MS/MS.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the analysis of this compound and its metabolites from equine plasma.

Experimental_Workflow start Start: Equine Plasma Sample add_is Add Internal Standard start->add_is add_stabilizer Add Ascorbic Acid add_is->add_stabilizer adjust_ph Adjust pH to 4 add_stabilizer->adjust_ph lle Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) adjust_ph->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis quant Data Quantification analysis->quant

Caption: Workflow for plasma sample analysis.

Conclusion

The metabolism of this compound in horses is a complex process primarily involving Phase I hydroxylation to form the active metabolite oxyphenbutazone, and γ-hydroxythis compound. The enzyme equine CYP3A97 has been identified as being responsible for oxyphenbutazone formation. A comprehensive understanding of these metabolic pathways, coupled with robust analytical methodologies, is essential for optimizing the therapeutic use of this compound, ensuring animal welfare, and for regulatory purposes in equine sports. Further research is warranted to fully elucidate the enzymatic pathways responsible for the formation of all metabolites and to investigate the potential for inter-individual variability in this compound metabolism in the equine population.

References

An In-depth Technical Guide to the Plasma Protein Binding Affinity of Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenylbutazone to plasma proteins, with a primary focus on human serum albumin (HSA). This compound, a nonsteroidal anti-inflammatory drug (NSAID), is known for its high degree of plasma protein binding, a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy.[1] This document details the quantitative aspects of this interaction, outlines the experimental methodologies used for its characterization, and illustrates the key relationships governing the binding process.

Quantitative Data on this compound-Plasma Protein Binding

The interaction between this compound and plasma proteins, predominantly albumin, is characterized by a high affinity and is a significant determinant of the drug's pharmacokinetic profile.[2][3] More than 98% of this compound in the plasma is bound to proteins.[2][4][5] The following table summarizes the key quantitative parameters of this binding interaction with human serum albumin (HSA).

ParameterValueSpeciesMethodReference
Association Constant (Ka) 5.9 x 104 l/molHumanHigh-Performance Liquid Affinity Chromatography[6]
Binding Sites (n) 1 (high-affinity)HumanEquilibrium Dialysis[7]
Several (low-affinity)HumanEquilibrium Dialysis[7]
Binding Affinity Higher for the neutral form than the basic formHumanDifference Spectrophotometry, Equilibrium Dialysis[7]
Optimal pH for Binding 7.4HumanEquilibrium Dialysis[7]

Experimental Protocols for Determining Protein Binding

Several biophysical techniques are employed to quantify the binding of drugs like this compound to plasma proteins. The most common methods include equilibrium dialysis, circular dichroism, and fluorescence spectroscopy.[8][9][10]

Equilibrium Dialysis

Equilibrium dialysis is a widely used and reliable method for determining the unbound fraction of a drug in plasma.[11][12][13]

Principle: A semipermeable membrane separates a compartment containing the plasma with the drug from a drug-free buffer compartment. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for its quantification.[14]

Detailed Protocol:

  • Preparation of Dialysis Unit: A 96-well equilibrium dialysis apparatus is typically used. The wells of the Teflon base plate are first rinsed with 20% ethanol (B145695) for 10 minutes, followed by two rinses with ultrapure water, and then allowed to dry.[11] Dialysis membranes (e.g., with a molecular weight cutoff of 12-14 kDa) are inserted to separate the wells into two chambers.[12]

  • Sample Preparation: this compound is added to the plasma sample (e.g., human plasma) to achieve the desired final concentration (e.g., 1 µM or 10 µM).[11][12] The final concentration of any solvent, such as DMSO, should be kept low (e.g., 0.1%) to avoid interference with binding.[11]

  • Dialysis: The plasma sample containing this compound is added to one chamber (the plasma chamber), and an equal volume of dialysis buffer (e.g., 1X PBS, pH 7.4) is added to the other chamber (the buffer chamber).[11][14]

  • Incubation: The dialysis unit is sealed and incubated at 37°C on an orbital shaker (e.g., at 300 RPM) for a sufficient time to reach equilibrium (typically 4-6 hours).[11][14] The time to reach equilibrium can be influenced by the lipophilicity of the compound and may need to be determined experimentally.[14]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.[11] To ensure accurate measurement, an equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample.[11] Proteins are then precipitated by adding a solvent like acetonitrile, which may also contain an internal standard for analytical quantification.[11] The samples are vortexed and centrifuged to pellet the precipitated proteins.[11]

  • Quantification: The concentration of this compound in the supernatant of both samples is determined using a sensitive analytical method, typically LC-MS/MS.[11][12]

  • Calculation of Unbound Fraction: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber (free drug) to the drug concentration in the plasma chamber (total drug).[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary and tertiary structure of proteins upon ligand binding.[10][15][16]

Principle: Chiral molecules, such as proteins with their complex three-dimensional structures, absorb left and right-circularly polarized light differently. This differential absorption, or CD signal, is sensitive to the protein's conformation. Ligand binding can induce changes in the protein's structure, which are reflected as changes in the CD spectrum.[10][15]

General Methodology:

  • Sample Preparation: Solutions of HSA and this compound are prepared in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

  • Spectral Measurement: The CD spectrum of HSA is recorded in the far-UV region (190-250 nm) to analyze secondary structure and in the near-UV region (250-350 nm) to probe the tertiary structure.[16]

  • Titration: this compound is incrementally added to the HSA solution, and a CD spectrum is recorded after each addition.

  • Data Analysis: Changes in the CD signal, such as shifts in wavelength or changes in ellipticity, indicate binding and can provide information about the conformational changes induced in the protein.[10] These changes can be used to determine binding constants.[9]

Fluorescence Quenching Spectroscopy

This technique is widely used to study drug-protein interactions by monitoring the quenching of intrinsic protein fluorescence upon ligand binding.[8][17]

Principle: Human serum albumin contains a single tryptophan residue (Trp-214) which is intrinsically fluorescent.[10] When this compound binds to HSA in the vicinity of this residue, it can "quench" or decrease the fluorescence intensity. The extent of this quenching can be related to the binding affinity.[8][17]

General Methodology:

  • Sample Preparation: A solution of HSA in a suitable buffer is prepared.

  • Fluorescence Measurement: The fluorescence emission spectrum of the HSA solution is recorded, typically with an excitation wavelength of around 280 nm or 295 nm to selectively excite tryptophan residues. The emission maximum is observed around 340-350 nm.[10]

  • Titration: A solution of this compound is incrementally added to the HSA solution. After each addition, the fluorescence emission spectrum is recorded.

  • Data Analysis: The decrease in fluorescence intensity at the emission maximum is measured as a function of the this compound concentration. This data can then be used to calculate binding parameters such as the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation or other appropriate models. It is crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths, which can lead to erroneous results.[8][17][18][19]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Equilibrium Dialysis

The following diagram illustrates the typical workflow for determining plasma protein binding using the equilibrium dialysis method.

G Experimental Workflow: Equilibrium Dialysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_dialysis Prepare Dialysis Unit prep_samples Prepare Plasma & Buffer Samples prep_dialysis->prep_samples dialysis Perform Dialysis prep_samples->dialysis incubation Incubate to Equilibrium dialysis->incubation sampling Collect Samples incubation->sampling protein_precip Protein Precipitation sampling->protein_precip quantification LC-MS/MS Quantification protein_precip->quantification calculation Calculate Fraction Unbound (fu) quantification->calculation

Caption: Workflow for determining drug-protein binding via equilibrium dialysis.

Factors Influencing this compound-Plasma Protein Binding

The binding of this compound to plasma proteins is a dynamic equilibrium that can be influenced by several factors. The diagram below illustrates these key relationships.

G Factors Affecting this compound-Plasma Protein Binding cluster_factors Influencing Factors cluster_outcome Binding Outcome drug_conc Drug Concentration binding_affinity Binding Affinity (Ka, Kd) drug_conc->binding_affinity saturable protein_conc Plasma Protein Concentration protein_conc->binding_affinity ph pH ph->binding_affinity temp Temperature temp->binding_affinity other_drugs Presence of Other Drugs fraction_unbound Fraction Unbound (fu) other_drugs->fraction_unbound displacement disease_state Disease State disease_state->protein_conc binding_affinity->fraction_unbound

Caption: Key factors that modulate the binding of this compound to plasma proteins.

Conclusion

The high plasma protein binding of this compound is a cornerstone of its pharmacokinetic profile. Understanding the quantitative aspects of this interaction and the methodologies used to measure it is essential for drug development and for predicting its behavior in various physiological and pathological conditions. The information presented in this guide provides a solid foundation for researchers and scientists working with this important therapeutic agent.

References

A Deep Dive into the Pharmacokinetics of Phenylbutazone Across Diverse Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), across a variety of animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species is critical for effective therapeutic use, drug development, and toxicological assessment. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.

Core Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound exhibits significant variability across different animal species. Factors such as metabolic rate, plasma protein binding, and physiological differences in drug absorption and elimination pathways contribute to these distinctions. The following tables summarize the key pharmacokinetic parameters of this compound in several animal models.

Table 1: Pharmacokinetics of this compound in Equine Models
SpeciesDoseRouteHalf-life (t½) (h)Clearance (Cl)Volume of Distribution (Vd)Bioavailability (F) (%)Reference
Horse4.4 mg/kgIV3-1023.9 ± 4.48 mL/h/kg0.194 ± 0.019 L/kg-
Horse2 g/450 kgIV3-10---
Horse4.4 mg/kgOral13.4 ± 3.01 (paste), 15.1 ± 3.96 (tablets)--70 (approx.)
Horse-Oral/IV9.7--91
Donkey4.4 mg/kgIV-170.3 mL/kg/h--
Miniature Donkey4.4 mg/kgIV-5.8 mL/kg/min--
Table 2: Pharmacokinetics of this compound in Bovine Models
SpeciesDoseRouteHalf-life (t½) (h)Clearance (Cl)Volume of Distribution (Vd)Bioavailability (F) (%)Reference
Mature Holstein Bulls10 mg/kgIV61.6 ± 7.20.0015 ± 0.0003 L/h/kg0.134 ± 0.021 L/kg-
Mature Holstein Bulls10 mg/kgOral62.6 ± 12.9--73 ± 2
Mature Holstein Bulls12 mg/kg (loading), 6 mg/kg (maintenance)Oral61.8 ± 12.80.0021 ± 0.0001 L/h/kg0.201 ± 0.009 L/kg-
Adult Cattle4.4 mg/kgIV35.92.77 mL/kg/h--
Calves4.4 mg/kgIV53.41.29 mL/kg/h0.09 L/kg-
Calves4.4 mg/kgOral---66
Dairy Cows6 mg/kgIV32.4 - 60.80.0016 mL/kg/h--
Dairy Cows6 mg/kgOral---69
Table 3: Pharmacokinetics of this compound in Other Animal Models
SpeciesDoseRouteHalf-life (t½) (h)Clearance (Cl)Volume of Distribution (Vd)Bioavailability (F) (%)Reference
Dog--4-8---
Dromedary Camel4.4 mg/kgIV12.51-0.174 L/kg-
Dromedary Camel4.4 mg/kgIM---97
African Elephant2 mg/kgOral15.027.9 mL/hr/kg590-605 ml/kg-
Asian Elephant2 mg/kgOral38.77.6 mL/hr/kg423-477 ml/kg-
Southern White Rhinoceros2 mg/kgOral9---

Experimental Protocols

The following section outlines the typical methodologies employed in the pharmacokinetic studies of this compound cited in this guide.

Animal Subjects and Housing

Studies are typically conducted in healthy, adult animals of the target species. For example, studies in horses have utilized mature Thoroughbreds or Welsh ponies. In cattle, research has been performed on mature Holstein bulls, dairy cows, and calves. Animals are generally acclimatized to the study conditions and housed in appropriate facilities with controlled access to feed and water. In some studies, animals are fasted prior to drug administration to minimize the impact of food on drug absorption.

Drug Administration and Dosage

This compound is administered via intravenous (IV) or oral (PO) routes. Intravenous administration is typically a bolus injection into the jugular vein. Oral formulations include tablets, paste, or granules. Dosages vary between studies but are generally within the therapeutic range for the respective species. For instance, common doses in horses are 2.2 mg/kg or 4.4 mg/kg, while in cattle, doses have ranged from 4.4 mg/kg to 10 mg/kg.

Sample Collection

Blood samples are the primary matrix for pharmacokinetic analysis. Samples are collected at predetermined time points before and after drug administration. A typical sampling schedule for an IV study in horses might include collections at 0, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, 360, and 480 minutes post-administration. For oral studies, the sampling period is often extended to capture the absorption phase. Blood is collected into tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Analytical Methods

The concentration of this compound and its major metabolite, oxyphenbutazone, in plasma is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for quantifying the drug and its metabolites at therapeutic concentrations.

Visualizing Pharmacokinetic Processes

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_outcome Outcome Animal_Selection Animal Selection & Acclimatization Protocol_Design Protocol Design (Dose, Route, Sampling Times) Animal_Selection->Protocol_Design Drug_Admin Drug Administration (IV or Oral) Protocol_Design->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis Quantification via HPLC or LC-MS/MS Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis PK_Parameters Determination of t½, Cl, Vd, F Data_Analysis->PK_Parameters

Figure 1: General experimental workflow for a this compound pharmacokinetic study.

Interspecies_Variability cluster_factors Influencing Factors cluster_outcome Pharmacokinetic Outcome Metabolism Hepatic Metabolism Rate Interspecies_Variation Interspecies Variation in this compound Pharmacokinetics Metabolism->Interspecies_Variation e.g., Horse (fast) vs. Cattle (slow) Protein_Binding Plasma Protein Binding (%) Protein_Binding->Interspecies_Variation High across species, but minor differences can impact free drug concentration Absorption Gastrointestinal Absorption Absorption->Interspecies_Variation Affected by GI physiology (e.g., ruminant vs. monogastric) Excretion Renal & Biliary Excretion Excretion->Interspecies_Variation Differences in renal function and biliary clearance

Figure 2: Key factors contributing to interspecies variability in this compound pharmacokinetics.

Methodological & Application

Application Note: Quantification of Phenylbutazone in Equine Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. Due to its potential to mask pain and affect performance, its use in racehorses is regulated, necessitating sensitive and reliable methods for its quantification in plasma. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening, quantification, and confirmation of this compound and its active metabolite, oxyphenbutazone (B1678117), in equine plasma.[1][2][3][4] This method is simple, rapid, and reproducible, making it suitable for high-throughput analysis in doping control laboratories.[2][3]

Quantitative Data Summary

The performance of the described LC-MS/MS method has been validated to ensure its accuracy and reliability for the quantification of this compound and oxyphenbutazone in equine plasma. The key quantitative parameters are summarized in the tables below.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Limit of Confirmation (µg/mL)
This compound0.010.050.05
Oxyphenbutazone0.010.050.05

LOD is based on a signal-to-noise ratio (S/N) of ≥ 3.[2][3]

Table 2: Linearity and Precision

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Intraday Precision (%CV)Interday Precision (%CV)
This compound0.05 - 20> 0.995< 15%< 15%
Oxyphenbutazone0.05 - 20> 0.995< 15%< 15%

The assay uses d9-labeled this compound as an internal standard.[2][3]

Table 3: Accuracy and Recovery

AnalyteIntraday Accuracy (Bias %)Interday Accuracy (Bias %)Extraction Recovery (%)
This compound80 - 120%80 - 120%> 80%
Oxyphenbutazone80 - 120%80 - 120%> 80%

Intra- and interday accuracy and precision were evaluated at concentrations of 0.5, 5.0, and 15 µg/mL.[1]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the steps for extracting this compound and oxyphenbutazone from equine plasma.

  • Materials:

    • Equine plasma samples (0.5 mL)

    • This compound-d9 (PBZ-d9) internal standard (IS) solution (20 µg/mL)

    • 1 M Phosphoric acid (H₃PO₄)

    • Methyl tert-butyl ether (MTBE)

    • Reconstitution solution: 10 mM ammonium (B1175870) acetate (B1210297)/acetonitrile (90:10, v/v)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 0.5 mL of equine plasma, add 10 µL of the 20 µg/mL internal standard solution (PBZ-d9).[1]

    • Vortex mix the sample thoroughly.

    • Add 75 µL of 1 M H₃PO₄ to the sample and vortex mix again.[1] This step reduces the plasma pH to approximately 2.0-3.0, which significantly improves the recovery of the analytes.[1]

    • Add 5 mL of MTBE, cap the tube, and mix on a rotorack for 10 minutes.[1]

    • Centrifuge the sample at 3000 rpm (1610 x g) for 10 minutes.[1]

    • Transfer the upper organic layer to a clean tube.[1]

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[1]

    • Reconstitute the dried extract in 1.5 mL of the reconstitution solution.[1]

    • Transfer an aliquot of the reconstituted extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analytes.

  • Instrumentation:

    • LC-MS/MS system (e.g., Accela LC pump with a TSQ Quantum Ultra MS)[1]

    • Reversed-phase C8 column (e.g., Ace 5 C8, 2.1 x 75 mm, 5-µm)[1]

  • Liquid Chromatography (LC) Parameters:

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A gradient program is used for the separation.

    • Injection Volume: 5 µL[1]

    • Total Run Time: 8 minutes[1]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

    • Data Acquisition: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • This compound: m/z 307 → 279[1]

      • Oxyphenbutazone: m/z 323 → 295[1]

      • This compound-d9 (IS): m/z 316 → 288[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Equine Plasma (0.5 mL) add_is Add Internal Standard (PBZ-d9) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_acid Add Phosphoric Acid (1 M) vortex1->add_acid vortex2 Vortex Mix add_acid->vortex2 add_mtbe Add MTBE (5 mL) vortex2->add_mtbe mix Rotorack Mix (10 min) add_mtbe->mix centrifuge Centrifuge (3000 rpm, 10 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 55°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C8 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, SRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Confirmation ms_detection->confirmation

Caption: Experimental workflow for this compound quantification.

Analyte Stability

The stability of this compound and oxyphenbutazone in equine plasma was evaluated under various storage conditions. The analytes were found to be stable for:

  • 24 hours at room temperature.[3]

  • 9 days at 4°C.[3]

  • 45 days at -20°C and -70°C.[3]

Considerations for Hemolysis

The presence of hemolyzed red blood cells in plasma samples can decrease the signal intensity of the analytes.[2][3] However, the use of an isotope-labeled internal standard, such as this compound-d9, effectively compensates for this matrix effect, ensuring that the quantification results remain accurate and reliable.[2][3]

References

Application Note: HPLC Method Development for the Determination of Phenylbutazone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the development of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of phenylbutazone and its primary active metabolites, oxyphenbutazone (B1678117) and γ-hydroxythis compound. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, and drug residue analysis. The provided methodologies cover sample preparation from biological matrices, chromatographic conditions, and method validation parameters.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in equine practice, for its analgesic and anti-inflammatory properties.[1][2] Following administration, this compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes.[1][3] The major metabolites, oxyphenbutazone and γ-hydroxythis compound, also possess pharmacological activity and are therefore important to monitor alongside the parent drug.[3][4][5] The development of a robust and reliable analytical method for the simultaneous quantification of this compound and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety by monitoring drug residues in animal-derived products.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, sensitive, and accurate technique for this purpose.[6][7][8][9][10]

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism to form two major metabolites: oxyphenbutazone, through aromatic hydroxylation, and γ-hydroxythis compound, via aliphatic hydroxylation.[3] A visual representation of this metabolic pathway is provided below.

G cluster_0 Metabolic Pathway of this compound PB This compound OXY Oxyphenbutazone (Active Metabolite) PB->OXY Aromatic Hydroxylation (Cytochrome P450) GAMMA γ-hydroxythis compound (Metabolite) PB->GAMMA Aliphatic Hydroxylation (Cytochrome P450)

Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound, Oxyphenbutazone, and γ-hydroxythis compound reference standards

  • HPLC grade acetonitrile, methanol, and water

  • Glacial acetic acid

  • Sodium acetate

  • Hydrochloric acid

  • Benzene (B151609) and Cyclohexane (B81311) (for Liquid-Liquid Extraction)

  • Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation: Plasma or Urine (Liquid-Liquid Extraction)

This protocol is adapted for the simultaneous extraction of this compound and its metabolites from plasma or urine.[8]

  • To 1 mL of plasma or urine in a centrifuge tube, add a suitable internal standard.

  • Acidify the sample with 1 M hydrochloric acid to a pH of approximately 4.0.

  • Add 5 mL of an extraction solvent mixture of benzene and cyclohexane (1:1, v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound and its metabolites.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column µBondapak C18, 10 µm, 3.9 x 300 mm or equivalent
Mobile Phase A linear gradient of Methanol and 0.01 M Sodium Acetate buffer (pH 4.0)
Gradient Program Start with 50% Methanol, increasing linearly to 100% Methanol over 10 minutes. Hold for 5 minutes.
Flow Rate 2.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL

HPLC Method Development Workflow

The development of a robust HPLC method involves several key stages, from initial parameter selection to final method validation.

G cluster_1 HPLC Method Development Workflow start Define Analytical Objective lit_search Literature Search & Analyte Property Review start->lit_search col_select Column & Mobile Phase Selection lit_search->col_select method_opt Method Optimization (Gradient, Flow Rate, Temp.) col_select->method_opt sample_prep Sample Preparation Development method_opt->sample_prep validation Method Validation (ICH Guidelines) sample_prep->validation routine Routine Analysis validation->routine

Workflow for HPLC method development.

Data Presentation

The following tables summarize the expected quantitative data from the developed HPLC method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
γ-hydroxythis compound~ 4.5
Oxyphenbutazone~ 6.8
This compound~ 8.2

Table 2: Method Validation Summary

ParameterThis compoundOxyphenbutazoneγ-hydroxythis compound
Linearity Range (µg/mL) 0.05 - 200.05 - 200.05 - 20
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) (µg/mL) 0.050.050.05
Limit of Quantification (LOQ) (µg/mL) 0.150.150.15
Recovery (%) 85 - 9580 - 9075 - 85
Precision (RSD %) < 5< 6< 7

Discussion

The presented HPLC method provides a reliable and sensitive approach for the simultaneous determination of this compound and its major metabolites. The gradient elution allows for the effective separation of the analytes from endogenous interferences in biological matrices. The sample preparation procedure, while involving a liquid-liquid extraction step, ensures a clean extract, thereby prolonging column life and improving method robustness. Method validation parameters, as summarized in Table 2, demonstrate that the method is linear, sensitive, accurate, and precise over the specified concentration range. This method is suitable for a variety of applications, including pharmacokinetic profiling, metabolism studies, and residue monitoring. For different matrices, such as muscle tissue, a solid-phase extraction (SPE) cleanup may be more appropriate to remove lipids and other interfering substances.[6][7]

Conclusion

This application note details a validated HPLC method for the simultaneous analysis of this compound, oxyphenbutazone, and γ-hydroxythis compound. The provided protocols and workflows offer a comprehensive guide for researchers and scientists to implement this method in their laboratories. The method is demonstrated to be suitable for its intended purpose, providing accurate and reliable quantitative data.

References

Application Notes and Protocols for Phenylbutazone Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. Due to its potential for misuse and the need to control its presence in performance animals and food products, robust and reliable analytical methods for the detection and quantification of this compound and its major metabolites, oxyphenbutazone (B1678117) (OPBZ) and γ-hydroxythis compound, in biological matrices such as urine are crucial.

This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of this compound and its metabolites. The methodologies covered include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly employed techniques.

This compound and its Metabolism

This compound is extensively metabolized in the body. The primary metabolic pathways include oxidation to form oxyphenbutazone and γ-hydroxythis compound.[1] A significant portion of these metabolites are then conjugated with glucuronic acid to form more water-soluble glucuronides, which are excreted in the urine.[2][3][4] Therefore, for the comprehensive analysis of total this compound and its metabolites, a hydrolysis step to cleave these glucuronide conjugates is often necessary.[5]

Sample Preparation Methodologies

The choice of sample preparation method depends on the analytical technique to be used (e.g., HPLC, GC-MS), the required sensitivity, and the available laboratory resources. Below are detailed protocols for commonly used extraction techniques.

Enzymatic Hydrolysis of Glucuronide Conjugates

Since a significant fraction of this compound metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is recommended to increase the recovery of the total drug and its metabolites.[5]

Protocol:

  • To 1 mL of urine sample, add a suitable volume of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia).

  • Adjust the pH of the sample to the optimal range for the enzyme (typically pH 4.5-5.0) using an appropriate buffer (e.g., acetate (B1210297) buffer).

  • Incubate the mixture at a specified temperature (e.g., 37-55°C) for a sufficient period (e.g., 1 to 24 hours) to ensure complete hydrolysis.[6]

  • After incubation, cool the sample to room temperature before proceeding with the extraction.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of this compound and its metabolites from urine.

Protocol 1: Benzene-Cyclohexane Extraction [7]

  • Take a specific volume of the urine sample (hydrolyzed or non-hydrolyzed).

  • Acidify the sample by adding hydrochloric acid.[7]

  • Add a mixture of benzene (B151609) and cyclohexane (B81311) (1:1, v/v) as the extraction solvent.[7]

  • Vortex or shake the mixture vigorously for a few minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.[7]

Protocol 2: Chloroform (B151607) Extraction [8]

  • Following chemical hydrolysis, perform a liquid extraction with chloroform.[8]

  • Separate the chloroform layer containing the analytes.

  • Proceed with evaporation and reconstitution steps as described above.

Solid-Phase Extraction (SPE)

SPE offers a more selective and cleaner extraction compared to LLE, often resulting in higher recovery and reduced matrix effects.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE [9]

  • Column Conditioning:

  • Sample Loading:

    • Load the pre-treated (hydrolyzed and pH-adjusted) urine sample onto the conditioned SPE column.[9]

  • Washing:

    • Wash the column with 1 mL of the conditioning solution to remove interfering substances.[9]

    • Dry the column under vacuum for 5-10 minutes.[9]

    • Wash the column with 3 mL of hexane (B92381) and dry again under vacuum for 10-15 minutes.[9]

  • Elution:

    • Elute this compound and its metabolites with 4 mL of an elution solution (e.g., a mixture of glacial acetic acid, methanol, methylene chloride, and diethyl ether).[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 55°C.[9]

    • Reconstitute the residue in a suitable solvent mixture (e.g., methanol and water) for analysis.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various studies for the analysis of this compound and its metabolites in urine.

AnalyteSample Preparation MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundLLE (Acidic Extraction)HPLC-UV0.5 µg/mL1.0 µg/mL[10][11]
OxyphenbutazoneLLE (Acidic Extraction)HPLC-UV0.5 µg/mL1.0 µg/mL[10][11]
This compoundLLE (Benzene-Cyclohexane)HPLC-UV0.05 µg/mL-[7]
OxyphenbutazoneLLE (Benzene-Cyclohexane)HPLC-UV0.05 µg/mL-[7]
γ-hydroxythis compoundLLE (Benzene-Cyclohexane)HPLC-UV0.05 µg/mL-[7]
This compoundSPE (MCX)LC-MS/MS-1.0 ng/mL[9]
OxyphenbutazoneSPE (MCX)LC-MS/MS-2.0 ng/mL[9]
This compoundLLE (Chloroform)LC-MS/MS-3 ng/mL (Detection Capability)[8]
OxyphenbutazoneLLE (Chloroform)LC-MS/MS-3 ng/mL (Detection Capability)[8]
γ-hydroxythis compound--3 ng/mL5 ng/mL[1]
Oxyphenbutazone--3 ng/mL5 ng/mL[1]

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation protocols.

LLE_Workflow cluster_urine Urine Sample cluster_hydrolysis Optional Hydrolysis cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Urine Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Optional Acidification Acidification (e.g., HCl) Urine->Acidification Hydrolysis->Acidification Extraction Add Extraction Solvent (e.g., Benzene:Cyclohexane 1:1) Acidification->Extraction Vortex Vortex/Shake Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporation Evaporate to Dryness Separate->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS or HPLC Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_urine Urine Sample cluster_hydrolysis Optional Hydrolysis cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Optional Condition Condition SPE Cartridge Urine->Condition Hydrolysis->Condition Load Load Sample Condition->Load Wash1 Wash 1 Load->Wash1 Wash2 Wash 2 Wash1->Wash2 Elute Elute Analytes Wash2->Elute Evaporation Evaporate to Dryness Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS or HPLC Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Derivatization for Gas Chromatography (GC) Analysis

For analysis by Gas Chromatography (GC), the polarity of this compound and its hydroxylated metabolites needs to be reduced, and their volatility increased. This is achieved through a derivatization step, typically silylation.

Protocol: Silylation

  • After extraction and evaporation to dryness, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS).[12]

  • Heat the reaction mixture (e.g., at 60-80°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[12]

  • After cooling, the derivatized sample can be directly injected into the GC-MS system.

Phenylbutazone_Metabolism cluster_metabolism Metabolism cluster_excretion Excretion in Urine PBZ This compound Oxidation Oxidation PBZ->Oxidation Glucuronidation Glucuronidation PBZ->Glucuronidation OPBZ Oxyphenbutazone Oxidation->OPBZ GHPBZ γ-hydroxythis compound Oxidation->GHPBZ PBZ_Gluc This compound Glucuronide Glucuronidation->PBZ_Gluc Metabolite_Gluc Metabolite Glucuronides Glucuronidation->Metabolite_Gluc OPBZ->Glucuronidation GHPBZ->Glucuronidation Urine Urine Excretion PBZ_Gluc->Urine Metabolite_Gluc->Urine

Caption: this compound Metabolism and Excretion Pathway.

References

Application Note: Solid-Phase Extraction of Phenylbutazone from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. The monitoring of PBZ residues in animal tissues is crucial for food safety and regulatory compliance. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like tissue, offering significant advantages over traditional liquid-liquid extraction methods, including higher recovery, reduced solvent consumption, and ease of automation. This application note provides a detailed protocol for the extraction of this compound from tissue samples using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Methods

The presented protocol is a synthesis of methodologies reported in peer-reviewed literature. Key steps include tissue homogenization, protein precipitation, enzymatic hydrolysis (optional but recommended for improved recovery), and solid-phase extraction. The use of a polymeric mixed-mode cation exchange (MCX) or weak anion exchange (WAX) SPE cartridge is common for the effective cleanup of PBZ from tissue extracts.

Data Presentation

The performance of the SPE method can be evaluated based on several parameters. The following table summarizes representative quantitative data from published methods for the analysis of this compound in tissue samples.

ParameterValueTissue Type(s)Analytical MethodReference
Limit of Quantification (LOQ)0.5 ng/gMuscle, Kidney, LiverLC-MS/MS[1][2]
Recovery~1.3-fold increase in liver, ~1.4-fold in kidney, and ~4.7-fold in muscle with enzymatic hydrolysisMuscle, Kidney, LiverLC-MS/MS[3]
Recovery>80%Plasma (indicative for biological matrices)LC-MS/MS[4]

Experimental Protocol: Solid-Phase Extraction of this compound from Tissue

This protocol describes a general procedure for the extraction of this compound from tissue samples. It is recommended to optimize the procedure for specific tissue types and laboratory conditions.

1. Sample Preparation and Homogenization

1.1. Weigh 2.0 g of the tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube. 1.2. Add an appropriate internal standard (e.g., this compound-d10) to each sample. 1.3. Add 8 mL of extraction solution (e.g., acetonitrile (B52724) or ethyl acetate/methanol (B129727) mixture). To enhance stability, the extraction solvent can be supplemented with a stabilizing agent like DL-dithiothreitol (DL-DTT) at a concentration of 250 mg/L.[3] 1.4. Homogenize the tissue sample using a high-speed homogenizer until a uniform consistency is achieved. 1.5. Vortex the sample for 5 minutes and then shake for an additional 2 minutes on a mechanical shaker. 1.6. Centrifuge the homogenate at 4500 rpm for 5 minutes to pellet the solid debris.[5] 1.7. Collect the supernatant for further processing.

2. Optional: Enzymatic Hydrolysis

For potentially conjugated this compound residues, an enzymatic hydrolysis step can be included to improve recovery.[3][6]

2.1. To the supernatant, add a solution containing β-glucuronidase enzyme. 2.2. Incubate the mixture under appropriate conditions (e.g., overnight at a specific temperature as recommended by the enzyme manufacturer).

3. Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) SPE cartridge.

3.1. SPE Cartridge Conditioning: 3.1.1. Condition a Waters Oasis MCX (3 cc, 60 mg) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1] Do not allow the cartridge to dry out between steps.

3.2. Sample Loading: 3.2.1. Load the supernatant from step 1.7 (or 2.2 if hydrolysis was performed) onto the conditioned SPE cartridge.

3.3. Washing: 3.3.1. Wash the cartridge with 2 mL of 0.1 M acetic acid in water to remove polar interferences. 3.3.2. Wash the cartridge with 2 mL of methanol to remove less polar interferences.

3.4. Elution: 3.4.1. Elute the this compound from the cartridge with 4 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[3]

4. Evaporation and Reconstitution

4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 55°C.[1] 4.2. Reconstitute the dried residue in 500 µL of the initial mobile phase used for LC-MS/MS analysis (e.g., a mixture of methanol and water).[5] 4.3. Vortex the sample to ensure complete dissolution of the residue. 4.4. Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample (2g) Homogenize Homogenization in Extraction Solvent Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Sample Loading Supernatant->Load Condition Cartridge Conditioning (Methanol, Water) Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elution (Ammoniated Methanol) Wash2->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of this compound from Tissue.

References

Application Notes and Protocols for In Vivo Induction of Inflammation with Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing inflammation in vivo using Phenylbutazone. This non-steroidal anti-inflammatory drug (NSAID), when administered at appropriate dosages, can paradoxically induce inflammatory conditions in various organs, serving as a valuable model for studying inflammatory processes and for the development of novel anti-inflammatory and cytoprotective agents. The primary models detailed herein focus on gastrointestinal and hepatic inflammation, the most common adverse effects of this compound.

Mechanism of Action

This compound primarily exerts its anti-inflammatory effects by non-selectively inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] However, the inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, can lead to adverse effects such as gastric ulcers and kidney damage.[1][2] this compound-induced liver injury is thought to have both intrinsic and idiosyncratic components, potentially involving oxidative stress and immune-mediated reactions.[2][5]

Experimental Protocols

Protocol 1: this compound-Induced Gastric Inflammation and Ulceration in Equine Model

This protocol is designed to induce gastric inflammation and ulceration in horses, mimicking a common side effect observed in veterinary practice.

Materials:

  • Healthy adult horses

  • This compound paste (oral administration)

  • Endoscope for gastroscopy

  • Sedatives (e.g., xylazine (B1663881) hydrochloride)

  • Blood collection tubes

  • Biopsy tools (optional)

Procedure:

  • Animal Acclimatization: Acclimate horses to the study conditions for a minimum of 7 days.

  • Baseline Assessment: Perform a baseline gastroscopy to ensure the absence of pre-existing gastric ulcers. Collect blood samples for baseline hematological and biochemical analysis.

  • This compound Administration: Administer this compound paste orally at a dosage of 4.4 mg/kg body weight once daily for 9 consecutive days.[3]

  • Monitoring: Observe the animals daily for any clinical signs of distress, including colic, inappetence, or changes in behavior.

  • Endpoint Assessment:

    • On day 10 (24 hours after the last dose), repeat gastroscopy to assess the presence and severity of gastric ulcers. Ulcers can be scored based on established grading systems.[3]

    • Collect blood samples to measure markers of inflammation and intestinal permeability, such as bacterial 16S rDNA.[3]

    • Serum malondialdehyde (MDA) can be measured as a biomarker for oxidative stress.[4]

    • (Optional) Collect gastric mucosal biopsies for histopathological examination to assess for erosions, necrosis, and inflammatory cell infiltration.[6]

Protocol 2: this compound-Induced Hepatitis in a Murine Model

This protocol describes the induction of acute liver inflammation and injury in mice.

Materials:

  • Male ICR mice (6 weeks old)

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Materials for tissue homogenization and analysis

  • Histopathology supplies

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Grouping: Divide mice into control and treatment groups (n=5 per group).

  • This compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer a single oral dose of this compound. Dosages can range from a low dose of 0.0238 mg/kg to a high dose of 0.238 mg/kg to observe dose-dependent effects.[1] For more severe, chronic liver injury models, doses of 150-300 mg/kg have been used in long-term studies.[2][7]

  • Sample Collection: At specified time points (e.g., 6, 24, and 72 hours) after administration, euthanize the mice.[1]

  • Endpoint Assessment:

    • Serum Analysis: Collect blood via cardiac puncture and separate the serum. Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular damage.[1]

    • Histopathology: Perfuse and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin for histopathological processing (embedding, sectioning, and H&E staining). Examine for signs of inflammation, such as cellular infiltration, steatosis (fatty liver), and necrosis.[1][2]

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and gene expression analysis (e.g., via microarray or RT-qPCR) to identify inflammatory and toxicity-related gene signatures.[1]

Data Presentation

Table 1: Summary of Dosages and Models for this compound-Induced Inflammation

Animal ModelOrgan of InflammationDosageRoute of AdministrationDurationKey Inflammatory MarkersReference
HorseStomach4.4 mg/kgOral Paste9 daysGastric Ulcer Score, Bacterial 16S rDNA in blood[3]
HorseIntestine13.46 mg/kgIntravenous48-96 hoursDuodenal and colonic erosions, mucosal necrosis, neutrophil infiltration[6]
Mouse (ICR)Liver0.0238 - 0.238 mg/kgOral GavageSingle doseSerum ALT, AST; Histopathology (necrosis, steatosis); Gene expression[1]
Mouse (B6C3F1)Liver150 - 300 mg/kgOral Gavage2 yearsHepatomegaly, steatosis, cellular degeneration, coagulative necrosis[2][7]
Rat (F344/N)Kidney50 - 100 mg/kgOral Gavage2 yearsTubular cell neoplasms[7]

Visualizations

Phenylbutazone_Inflammation_Pathway cluster_this compound This compound Administration cluster_systemic Systemic Effects cluster_organ_damage Organ-Specific Inflammation PBZ This compound COX1_Inhibition COX-1 Inhibition PBZ->COX1_Inhibition Inhibits COX2_Inhibition COX-2 Inhibition PBZ->COX2_Inhibition Inhibits Oxidative_Stress Oxidative Stress PBZ->Oxidative_Stress Induces Gastric_Mucosa Reduced Prostaglandins in Gastric Mucosa COX1_Inhibition->Gastric_Mucosa Liver_Cells Hepatocyte Injury Oxidative_Stress->Liver_Cells Gastric_Injury Gastric Ulceration & Inflammation Gastric_Mucosa->Gastric_Injury Leads to Hepatitis Hepatitis & Necrosis Liver_Cells->Hepatitis Leads to Experimental_Workflow_Hepatitis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization (Mice, 1 week) Grouping Random Grouping (Control vs. Treatment) Acclimatization->Grouping Dosing Single Oral Gavage of this compound Grouping->Dosing Sample_Collection Sample Collection (6, 24, 72 hours) Dosing->Sample_Collection Serum_Analysis Serum Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology Gene_Expression Gene Expression (Microarray/RT-qPCR) Sample_Collection->Gene_Expression

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometric behavior of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). It includes comprehensive application notes and experimental protocols for its analysis using mass spectrometry. The fragmentation patterns of this compound under both Electrospray Ionization (ESI) and Electron Ionization (EI) are discussed, with proposed fragmentation pathways and key fragment ions identified. This guide is intended to assist researchers and analysts in developing and validating robust methods for the detection and quantification of this compound in various matrices.

Introduction

This compound is a pyrazolidine (B1218672) derivative widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its use in food-producing animals is prohibited in many jurisdictions due to potential adverse effects in humans. Consequently, sensitive and specific analytical methods are required for its detection and quantification for both therapeutic drug monitoring and residue analysis. Mass spectrometry, particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for the analysis of this compound. Understanding its fragmentation pattern is crucial for method development, ensuring selectivity, and confirming the identity of the analyte.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of this compound in biological matrices. Negative ion mode ESI is typically preferred due to the acidic nature of the enol form of this compound, which readily forms a stable [M-H]⁻ ion.

Key Fragmentation Pathways in Negative ESI Mode

In negative ESI-MS/MS, the deprotonated molecule of this compound ([M-H]⁻) at a mass-to-charge ratio (m/z) of 307 is selected as the precursor ion. Upon collision-induced dissociation (CID), this ion undergoes a series of characteristic fragmentation events, leading to the formation of several stable product ions. The primary fragmentation involves the pyrazolidine-3,5-dione (B2422599) ring.

A proposed fragmentation pathway for this compound in negative ESI-MS/MS is illustrated below:

G cluster_0 Proposed ESI-MS/MS Fragmentation of this compound precursor This compound [M-H]⁻ m/z 307 frag1 Fragment Ion m/z 279 precursor->frag1 - CO (28 Da) frag2 Fragment Ion m/z 188 frag1->frag2 - C7H5N (103 Da) frag3 Fragment Ion m/z 131 frag1->frag3 - C6H5NCO (119 Da) G cluster_1 Proposed EI-MS Fragmentation of this compound molecular_ion This compound M⁺˙ m/z 308 frag_a Fragment Ion m/z 251 molecular_ion->frag_a - C₄H₇ (57 Da) frag_b Fragment Ion m/z 184 molecular_ion->frag_b - C₈H₈O₂ (136 Da) frag_c Fragment Ion m/z 77 frag_b->frag_c Further Fragmentation

Application Note: Development and Validation of a Reversed-Phase HPLC Assay for Phenylbutazone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and antipyretic properties, particularly in veterinary medicine.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is imperative to employ a validated analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, precision, and accuracy.[2][3]

This application note provides a detailed protocol for the development and validation of a simple, reliable, and robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, detection limits, and robustness.[2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a Quaternary Pump, Autosampler, and UV/Diode Array Detector
Column C18 Column (e.g., Phenomenex Kinetics, 250 mm × 4.6 mm, 5 µm particle size)[5]
Mobile Phase Acetonitrile (B52724) : 0.05M Phosphate (B84403) Buffer (pH 7.5) (15:85 v/v)[6] or Acetonitrile : Methanol : Buffer (50:20:30 v/v/v)[5]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[5][7]
Column Temperature Ambient or 30°C[8]
Detection Wavelength 254 nm or 240 nm[5][7]
Run Time Approximately 15 minutes[6]

Preparation of Solutions

2.1 Mobile Phase Preparation To prepare the phosphate buffer (pH 7.5), dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 7.5 with a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in the specified ratio. Degas the mobile phase by sonication before use.

2.2 Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1] This stock solution should be stored at 2-8°C.

2.3 Working Standard Solutions Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations for the linearity study (e.g., 2, 4, 6, 8, 10 µg/mL).[5]

2.4 Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The resulting solution has a nominal concentration of 100 µg/mL. Further dilutions may be required to bring the concentration within the linear range of the assay.

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions F Inject Standard Solutions B->F C Prepare Sample Solutions G Inject Sample Solutions C->G E Inject Blank (Mobile Phase) D->E E->F F->G H Peak Identification & Integration G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J K Final Report Generation J->K

Caption: General experimental workflow for this compound HPLC analysis.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines.[3][9]

G cluster_nodes center Validated HPLC Method A Specificity center->A B Linearity & Range center->B C Accuracy center->C D Precision (Repeatability & Intermediate) center->D E Limit of Detection (LOD) center->E F Limit of Quantitation (LOQ) center->F G Robustness center->G

Caption: Key parameters for HPLC method validation as per ICH guidelines.

4.1 System Suitability Before starting the validation experiments, the suitability of the chromatographic system is verified.

  • Protocol: Inject the working standard solution (e.g., 10 µg/mL) five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.[4]

    • Tailing factor: ≤ 2.0.

    • Theoretical plates (N): ≥ 2000.

ParameterAcceptance Criterion
%RSD of Peak Area≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

4.2 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol: Inject the blank (mobile phase), a placebo solution, the standard solution, and the sample solution. Compare the chromatograms.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of this compound.

4.3 Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Protocol: Analyze a series of at least five concentrations across the desired range (e.g., 2-10 µg/mL or 80% to 120% of the target concentration).[5] Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
2.0153307
4.0309571
6.0465123
8.0620588
10.0775945
Correlation (r²) ≥ 0.999

4.4 Accuracy (Recovery) Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often determined by recovery studies.

  • Protocol: Analyze samples of a placebo mixture spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9299.0%
100%10.010.05100.5%
120%12.011.8298.5%

4.5 Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day ruggedness).[4][9]

  • 4.5.1 Repeatability (Intra-day Precision)

    • Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, under the same experimental conditions.[10]

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • 4.5.2 Intermediate Precision (Inter-day)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Precision TypeReplicatePeak Area%RSD
Repeatability 1-6(data)≤ 2.0%
Intermediate (Day 2)1-6(data)≤ 2.0%

4.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with an acceptable level of precision and accuracy. A typical LOQ for this compound is around 0.5 µg/mL.[6]

ParameterMethodResult (Typical)
LOD 3.3 x (Std. Dev. of Intercept / Slope)0.25 µg/mL[6]
LOQ 10 x (Std. Dev. of Intercept / Slope)0.5 µg/mL[6]

4.7 Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Conclusion

The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. All validation parameters were found to be within the acceptable limits set by the ICH guidelines. This method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms, ensuring the delivery of safe and effective products to the market. Regular revalidation may be necessary if changes are made to the method or instrumentation.[4][10]

References

Phenylbutazone Administration for Lameness in Horses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone for managing musculoskeletal pain and inflammation in horses, making it a critical tool in equine practice and research.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking these pathways, this compound effectively reduces the inflammatory response and provides analgesia, thereby improving the mobility and welfare of horses suffering from lameness.[1][2]

This document provides detailed application notes and standardized protocols for the administration of this compound in research and drug development settings for the study of equine lameness.

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[2][3] COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is induced during inflammation.[2] The inhibition of COX-2 is responsible for the therapeutic effects of reducing inflammation and pain.[2] However, the concurrent inhibition of COX-1 can lead to adverse effects, particularly in the gastrointestinal tract and kidneys.[4][5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection\nPlatelet Aggregation\nRenal Blood Flow GI Protection Platelet Aggregation Renal Blood Flow Prostaglandins (Physiological)->GI Protection\nPlatelet Aggregation\nRenal Blood Flow Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (Inflammatory)->Inflammation\nPain\nFever This compound This compound This compound->COX-1 This compound->COX-2

Diagram 1: this compound's inhibition of COX-1 and COX-2 pathways.

Pharmacokinetics and Dosing

This compound can be administered intravenously (IV) or orally (PO). Its pharmacokinetic parameters can be influenced by the route of administration, formulation, and feeding.[6][7]

Table 1: Pharmacokinetic Parameters of this compound in Horses

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference(s)
Dosage 4.4 mg/kg2.2 - 4.4 mg/kg[8][9]
Half-life (t½) 3 - 10 hoursVaries with formulation and feeding[6][10]
Bioavailability 100%~70% (can be variable)[11]
Time to Peak Plasma Concentration (Tmax) N/A3.8 - 13.2 hours (influenced by feeding)[7]
Plasma Protein Binding >98%>98%[6]

Table 2: Recommended Dosing Regimens for this compound in Horses

RouteDosageFrequencyNotesReference(s)
Intravenous (IV) 4.4 mg/kgOnce dailyFor acute conditions or when oral administration is not feasible. Should not be administered intramuscularly or subcutaneously.[8][12]
Oral (PO) - Paste/Powder 2.2 - 4.4 mg/kgOnce or twice dailyA loading dose of 4.4 mg/kg twice daily for the first day, followed by a lower maintenance dose is common.[3][9]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in an Induced Lameness Model

This protocol outlines a method to assess the analgesic effects of this compound in a reversible lameness model.

1. Animal Selection and Acclimation:

  • Select healthy adult horses with no pre-existing lameness.

  • Acclimate horses to the experimental setting, including handling and treadmill trotting, for a minimum of 7 days.

2. Lameness Induction:

  • Utilize a standardized and reversible lameness induction model, such as the adjustable heart bar shoe model.[8]

  • Apply the device to induce a consistent and measurable degree of lameness.

3. Experimental Design:

  • Employ a crossover study design where each horse serves as its own control.[13]

  • Randomly assign horses to treatment groups:

    • Group A: this compound (e.g., 4.4 mg/kg IV)

    • Group B: Saline placebo (equivalent volume)

  • A washout period of at least 14 days should be implemented between treatments.[13]

4. Treatment Administration:

  • Administer this compound or placebo intravenously at a specified time point after lameness induction.[8]

5. Lameness Assessment:

  • Conduct lameness evaluations at baseline (before treatment) and at predetermined intervals post-treatment (e.g., 2, 4, 6, 8, 12, and 24 hours).[8][13]

  • Utilize objective gait analysis systems (e.g., force plates, kinematic analysis) to measure parameters such as peak vertical force (PVF).[13][14]

  • Subjective lameness scoring by blinded observers using a standardized scale (e.g., AAEP lameness scale) should also be performed.[15]

6. Data Analysis:

  • Compare changes in objective and subjective lameness parameters between the this compound and placebo groups using appropriate statistical methods (e.g., repeated measures ANOVA).[8]

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Animal Selection & Acclimation B Baseline Lameness Assessment A->B C Lameness Induction B->C D Randomization to Treatment Groups C->D E Treatment Administration (this compound or Placebo) D->E F Post-Treatment Lameness Assessments (Multiple Time Points) E->F G Data Collection & Analysis F->G H Evaluation of Efficacy G->H

Diagram 2: Workflow for evaluating the efficacy of this compound in a lameness model.
Protocol 2: Monitoring for Adverse Effects

Long-term or high-dose administration of this compound can lead to adverse effects. This protocol provides a framework for monitoring.

1. Baseline Assessment:

  • Before initiating treatment, perform a complete physical examination, including assessment of the gastrointestinal and renal systems.

  • Collect baseline blood samples for a complete blood count (CBC) and serum biochemistry profile.

2. Clinical Monitoring:

  • During the treatment period, monitor horses daily for clinical signs of toxicity, including:

    • Anorexia, depression[11]

    • Oral and gastrointestinal ulcers[5][11]

    • Diarrhea, colic[4][16]

    • Edema (swelling of the limbs or belly)[5][12]

3. Laboratory Monitoring:

  • For prolonged treatment courses (greater than 5-7 days), repeat CBC and serum biochemistry profiles every 7-14 days.

  • Pay close attention to:

    • Total protein and albumin levels (to detect protein-losing enteropathy)[5][17]

    • Kidney function parameters (BUN, creatinine)[16]

    • White blood cell count[12]

4. Gastroscopy:

  • In studies involving chronic administration, consider performing gastroscopy at the beginning and end of the treatment period to assess for gastric ulcers.[17]

5. Intervention:

  • If signs of toxicity are observed, discontinue this compound administration immediately and provide appropriate supportive care.[5][11]

Adverse Effects and Toxicity

The primary adverse effects of this compound are related to its inhibition of COX-1 and include gastrointestinal ulceration, right dorsal colitis, and renal damage.[4][5][16] The risk of toxicity is dose-dependent and is increased with prolonged use, high doses, and in horses with pre-existing conditions.[5][11][12]

Table 3: Common Adverse Effects of this compound in Horses

SystemClinical SignsReference(s)
Gastrointestinal Oral and gastric ulcers, colic, diarrhea, loss of appetite, weight loss, protein-losing enteropathy[4][5][11][16]
Renal Kidney damage, renal papillary necrosis (especially with dehydration)[11][16]
Hematologic Blood dyscrasias (abnormal blood conditions), bone marrow suppression (rare)[4][12][16]
Injection Site (IV) Swelling, inflammation, tissue damage if administered perivascularly[4][5]

Conclusion

This compound is a potent and effective medication for the management of lameness in horses. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for adverse effects is crucial for its safe and effective use in research and clinical settings. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy and safety in the horse. Adherence to these guidelines will help ensure the generation of reliable and reproducible data while prioritizing animal welfare.

References

Application Notes and Protocols for the Use of Deuterated Phenylbutazone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the realm of quantitative analytical chemistry, particularly for therapeutic drug monitoring and residue analysis, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. Deuterated analogs of the analyte of interest serve as the gold standard for internal standards in mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of deuterated Phenylbutazone (e.g., this compound-d9 or this compound-d10) as an internal standard for the quantification of this compound and its primary metabolite, Oxyphenbutazone, in various biological matrices.

The core principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte. It co-elutes with the analyte during chromatographic separation and exhibits nearly identical behavior during sample preparation and ionization in the mass spectrometer. This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced precision and accuracy in quantification.

Applications:

Deuterated this compound is primarily utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for:

  • Therapeutic Drug Monitoring: Quantifying levels of this compound and Oxyphenbutazone in plasma or serum to ensure optimal dosing and avoid toxicity.

  • Doping Control in Equine Sports: Screening for and confirming the presence of this compound in post-competition samples from racehorses.

  • Residue Analysis in Food Products: Detecting and quantifying this compound residues in animal tissues intended for human consumption to ensure food safety.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of LC-MS/MS methods utilizing deuterated this compound as an internal standard for the analysis of this compound and Oxyphenbutazone in various biological matrices.

Table 1: Method Performance in Equine Plasma

ParameterThis compoundOxyphenbutazoneReference
Linearity Range 0.05 - 20 µg/mL0.05 - 20 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.05 µg/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (Bias %) 80 - 120%80 - 120%
Inter-day Accuracy (Bias %) 80 - 120%80 - 120%
Extraction Recovery > 80%> 80%

Table 2: Method Performance in Equine Tissues (Muscle, Kidney, Liver), Urine, and Serum

MatrixAnalyteLOQReference
Urine & Serum This compound1.0 ng/mL
Oxyphenbutazone2.0 ng/mL
Tissues (Muscle, Kidney, Liver) This compound0.5 ng/g
Oxyphenbutazone0.5 ng/g

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated this compound as an internal standard.

Protocol 1: Analysis of this compound and Oxyphenbutazone in Equine Plasma

This protocol is adapted from a validated method for the screening, quantification, and confirmation of this compound and its metabolite in equine plasma.

1. Materials and Reagents:

  • This compound and Oxyphenbutazone reference standards

  • Deuterated this compound (e.g., this compound-d9) internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Equine plasma (blank and samples)

2. Standard and Internal Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Oxyphenbutazone, and deuterated this compound in methanol.

  • Working Standard Solutions: Prepare mixed working standard solutions of this compound and Oxyphenbutazone at various concentrations by diluting the stock solutions with methanol.

  • Internal Standard Working Solution: Prepare a working solution of deuterated this compound (e.g., 2.0 µg/mL) by diluting the stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample, add a specific volume of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex mix for 5

Troubleshooting & Optimization

Technical Support Center: Analysis of Phenylbutazone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Phenylbutazone in biological samples for accurate analysis.

Troubleshooting Guide

Common issues encountered during the analysis of this compound and its metabolites can often be traced back to sample stability and preparation. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation during storage: this compound is susceptible to degradation over time, especially at room temperature.[1][2] Degradation during sample preparation: Acidic conditions and elevated temperatures during extraction can lead to analyte loss. Oxidation is also a significant degradation pathway.[3] Inefficient extraction: The chosen solvent or pH may not be optimal for extracting this compound from the matrix.Storage: Store samples at -20°C or -70°C for long-term stability. For short-term storage, 4°C is acceptable for up to 9 days. Avoid leaving samples at room temperature for more than 24 hours.[1][2] Sample Preparation: Add a stabilizing agent such as ascorbic acid or DL-dithiothreitol (DL-DTT) to the sample immediately after collection to prevent oxidation.[3][4] Perform extraction steps on ice or at reduced temperatures. Extraction Optimization: Adjust the pH of the sample to approximately 4-5 before liquid-liquid extraction to improve recovery.[3]
High Variability in Results Inconsistent sample handling: Differences in time between sample collection and stabilization/freezing can lead to variable degradation. Matrix effects in LC-MS/MS: Endogenous components in the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.Standardize Procedures: Implement a strict and consistent protocol for sample collection, handling, and storage. Matrix Effect Mitigation: Use a deuterated internal standard to compensate for matrix effects.[3] Optimize the chromatographic separation to separate this compound from interfering matrix components. Consider alternative sample cleanup techniques like solid-phase extraction (SPE).
Ghost Peaks or Baseline Noise in Chromatography Contamination: Contamination from solvents, glassware, or the instrument itself can introduce interfering peaks. Mobile phase issues: Improperly prepared or degraded mobile phase can cause baseline instability.[5]System Cleaning: Regularly clean the LC system, including the injector and column, with appropriate solvents. Use high-purity solvents and reagents. Mobile Phase Preparation: Prepare fresh mobile phase daily and degas it properly before use.[5]
Peak Tailing or Splitting Column degradation: The analytical column can degrade over time, leading to poor peak shape. Sample solvent mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.Column Maintenance: Use a guard column to protect the analytical column.[6] If peak shape does not improve, replace the analytical column. Solvent Matching: Whenever possible, dissolve the final extracted sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The primary degradation pathway for this compound in biological samples is oxidation.[3] It is also susceptible to hydrolysis, particularly under acidic conditions.

Q2: What are the recommended storage conditions for plasma samples intended for this compound analysis?

A2: For long-term storage (up to 45 days), it is recommended to store plasma samples at -20°C or -70°C.[1][2] For short-term storage, samples are stable for up to 9 days at 4°C and for 24 hours at room temperature.[1][2]

Q3: How can I prevent the degradation of this compound during sample collection and processing?

A3: To prevent degradation, it is crucial to add a stabilizing agent to the collection tube. Ascorbic acid or DL-dithiothreitol (DL-DTT) can be used to inhibit oxidation.[3][4] Additionally, all sample processing steps should be performed at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation.

Q4: What are the key metabolites of this compound that I should consider in my analysis?

A4: The two main active metabolites of this compound are oxyphenbutazone (B1678117) and γ-hydroxythis compound.[7] It is often necessary to quantify these metabolites alongside the parent drug for a comprehensive pharmacokinetic assessment.

Q5: What are the most common analytical techniques for this compound quantification?

A5: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[1][3] LC-MS/MS is generally preferred due to its higher sensitivity and specificity.[1]

Quantitative Data Summary

The stability of this compound in biological matrices is influenced by temperature and storage duration.

Table 1: Stability of this compound in Equine Plasma

Storage TemperatureDurationStabilityReference
Room Temperature24 hoursStable[1][2]
4°C9 daysStable[1][2]
-20°C45 daysStable[1][2]
-70°C45 daysStable[1][2]

Experimental Protocols

Detailed Protocol for this compound Extraction from Plasma for LC-MS/MS Analysis

This protocol is adapted from established methods for the quantification of this compound and its metabolites in plasma.[3]

1. Materials and Reagents:

  • Blank plasma

  • This compound and Oxyphenbutazone analytical standards

  • Deuterated this compound (this compound-d9) as an internal standard (IS)

  • Ascorbic acid solution (1 mg/mL in water)

  • Phosphoric acid (1 M)

  • Methyl tertiary-butyl ether (MTBE)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Water (HPLC grade)

  • Reconstitution solution: 5 mM Ammonium formate and Acetonitrile in a suitable ratio (e.g., 90:10 v/v)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

  • Add 50 µL of 1 mg/mL freshly prepared ascorbic acid solution to stabilize this compound and its metabolites.

  • Add a known concentration of the internal standard (this compound-d9).

  • Vortex briefly to mix.

  • Add 150 µL of 1 M phosphoric acid to acidify the sample to approximately pH 4.

  • Vortex briefly.

  • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)

  • Mobile Phase A: 5 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate this compound, Oxyphenbutazone, and the internal standard.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

  • MRM Transitions: Monitor specific precursor and product ion transitions for each analyte and the internal standard.

Visualizations

Phenylbutazone_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collection Collect Biological Sample (e.g., Plasma) Stabilization Add Stabilizer (e.g., Ascorbic Acid) Collection->Stabilization Spiking Spike with Internal Standard (IS) Stabilization->Spiking Acidification Acidify Sample (e.g., with Phosphoric Acid) Spiking->Acidification Extraction Liquid-Liquid Extraction (e.g., with MTBE) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Phenylbutazone_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products PBZ This compound Oxidation Oxidation PBZ->Oxidation Hydrolysis Hydrolysis PBZ->Hydrolysis Oxidized_Products Oxidized Metabolites (e.g., Oxyphenbutazone) Oxidation->Oxidized_Products (Major Pathway) Hydrolyzed_Products Hydrolytic Products Hydrolysis->Hydrolyzed_Products (e.g., under acidic conditions)

Caption: Potential degradation pathways of this compound.

References

troubleshooting poor peak shape in Phenylbutazone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of Phenylbutazone.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

Understanding the properties of this compound is crucial for developing a robust HPLC method. Its acidic nature and solubility profile directly influence mobile phase selection and sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Analysis
pKa ~4.5[1][2][3]The mobile phase pH should be controlled to be at least 1.5-2 pH units away from the pKa to ensure the analyte is in a single ionic state, preventing peak distortion.[4][5]
Solubility Practically insoluble in water; sparingly soluble in alcohol; dissolves in alkaline solutions.[1][2][3]The sample solvent should be compatible with the mobile phase to prevent peak splitting or fronting.[6][7] It is often best to dissolve the sample in the mobile phase itself.[8]
UV Maximum ~240 nm (in acidic methanol)[3][9]This is a primary wavelength for UV detection, providing good sensitivity.

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. It can compromise peak integration and resolution.[10] A USP tailing factor (Tf) greater than 1.2 often indicates a problem, with values above 2.0 being generally unacceptable.[10]

Potential Causes and Solutions for Peak Tailing:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to this compound's pKa of ~4.5, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[4]

    • Solution: Adjust the mobile phase pH to be below 3 or above 6. For reversed-phase columns, a lower pH (e.g., pH 2.5-3) is often preferred as it also suppresses the ionization of residual silanol (B1196071) groups on the column packing, which can cause secondary interactions.[10]

  • Secondary Silanol Interactions: Residual, unbonded silanol groups on the silica-based column packing can interact with analytes, causing tailing.[4][8][11]

    • Solution: Use a modern, high-purity, end-capped column to minimize available silanol groups.[4] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also help, but adjusting pH is often a better first step.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[8][12][13]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[4][8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[4]

Q3: My this compound peak is fronting. Why is this happening?

Peak fronting, an asymmetry where the front half of the peak is broader, often resembles a shark fin.[6][12]

Potential Causes and Solutions for Peak Fronting:

  • Column Overload: This is a primary cause of fronting, which can be due to injecting too high a concentration (concentration overload) or too large a volume (volume overload).[14][15][16]

    • Solution: Dilute the sample or reduce the injection volume.[6][16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and elute prematurely, causing fronting.[15][17] This is particularly noticeable for early-eluting peaks.[17]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Poor Column Condition: A physical deformation of the column bed, such as a void or collapse at the column inlet, can lead to fronting.[14][15]

    • Solution: This issue is often irreversible. Replace the column and use a guard column to protect the new analytical column. Avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.

Q4: My this compound peak is split or has a shoulder. What should I investigate?

Peak splitting can appear as two distinct, merged peaks or as a "shoulder" on the main peak.[6][18] The first step in troubleshooting is to determine if all peaks in the chromatogram are split or only the this compound peak.[7][19]

Potential Causes and Solutions for Split Peaks:

  • If All Peaks are Split: This typically points to a problem before the separation occurs.[7]

    • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample flow path to be distributed unevenly.[6][7][18]

      • Solution: Replace the frit or the entire column. Using in-line filters and filtering all samples and mobile phases can prevent this.[7]

    • Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[6][19]

      • Solution: Replace the column.[18]

  • If Only the this compound Peak is Split: This suggests an issue related to the sample or its interaction with the chromatographic system.[7][19]

    • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the portion of the sample at the edges of the injection band to behave differently than the center.[6][20]

      • Solution: Prepare the sample in the mobile phase.[7]

    • Co-eluting Impurity: The split may actually be two separate but poorly resolved compounds (e.g., this compound and a related impurity or metabolite).[6][7]

      • Solution: Try injecting a smaller sample volume. If the two peaks become more distinct, optimize the method (e.g., change mobile phase composition, gradient slope, or temperature) to improve resolution.[7]

Troubleshooting Workflows and Diagrams

A logical approach is key to efficiently identifying the root cause of poor peak shape.

G Troubleshooting Workflow for Poor Peak Shape start_node Observe Poor Peak Shape problem_node problem_node start_node->problem_node Identify Problem cause_node_tail Potential Causes: 1. pH near pKa (4.5) 2. Silanol Interactions 3. Column Overload problem_node->cause_node_tail Tailing cause_node_front Potential Causes: 1. Column Overload 2. Strong Sample Solvent 3. Column Void problem_node->cause_node_front Fronting cause_node_split All Peaks Split? problem_node->cause_node_split Splitting cause_node cause_node solution_node solution_node solution_node_tail Adjust pH (e.g., to 3.0) Use end-capped column Reduce sample concentration cause_node_tail->solution_node_tail Solutions solution_node_front Reduce injection volume/conc. Inject in mobile phase Replace column cause_node_front->solution_node_front Solutions cause_node_split_all Potential Causes: 1. Blocked Frit 2. Column Void cause_node_split->cause_node_split_all Yes cause_node_split_one Potential Causes: 1. Sample Solvent Mismatch 2. Co-elution cause_node_split->cause_node_split_one No solution_node_split_all Replace Frit/Column Use in-line filter cause_node_split_all->solution_node_split_all Solutions solution_node_split_one Inject in mobile phase Optimize method for resolution cause_node_split_one->solution_node_split_one Solutions G Impact of pH on this compound (pKa ≈ 4.5) ph_low pH < 3 (Acidic Mobile Phase) state_nonionized This compound is Non-Ionized (PB-H) GOOD PEAK SHAPE ph_low->state_nonionized ph_high pH > 6 (Neutral/Basic Mobile Phase) state_ionized This compound is Ionized (PB-) GOOD PEAK SHAPE ph_high->state_ionized ph_problem pH ≈ 4.5 (Problematic Zone) state_mixed Mixture of Ionized and Non-Ionized POOR PEAK SHAPE (Tailing/Broadening) ph_problem->state_mixed

References

minimizing matrix effects in Phenylbutazone LC-MS/MS quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Phenylbutazone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1] This can significantly affect the accuracy, sensitivity, and reproducibility of quantitative results. Ion suppression, a common form of matrix effect, reduces the analyte's signal.

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: For biological matrices like plasma, serum, and tissue, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression.[2] Other endogenous compounds such as proteins and metabolites can also contribute to these effects.[2]

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be evaluated by comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample after extraction.[3] A significant difference between these responses indicates the presence of ion suppression or enhancement.[3] Another method involves comparing calibration curves prepared in a neat solvent versus those prepared in the matrix.[4]

Q4: Is positive or negative ionization mode better for this compound analysis to minimize matrix effects?

A4: The choice between positive and negative electrospray ionization (ESI) modes depends on the required sensitivity and the presence of specific interferences from the sample matrix.[5] While both modes can be used for this compound, negative ionization may offer more specificity in complex matrix samples, although potentially with lower abundance.[5]

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in minimizing matrix effects?

A5: Using a stable isotope-labeled internal standard, such as d9-Phenylbutazone or 13C12-Phenylbutazone, is a highly effective strategy to compensate for matrix effects.[5][6][7][8][9] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be significantly minimized, leading to more accurate and precise results.[7][8]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you are experiencing a significant decrease in this compound signal intensity when analyzing matrix samples compared to neat standards, follow these steps:

Step 1: Evaluate and Optimize Sample Preparation

  • Rationale: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[2]

  • Recommendations:

    • If using Protein Precipitation (PPT) with acetonitrile (B52724), be aware that this method is often the least effective at removing matrix components and can lead to significant matrix effects.[10][11][12] Consider diluting the supernatant post-precipitation to lessen the impact.[2]

    • Switch to or optimize a Liquid-Liquid Extraction (LLE) protocol. LLE can provide cleaner extracts.[10][12] For this compound, which is an acidic drug, acidifying the sample to approximately pH 2.0-3.0 before extraction with a solvent like methyl tert-butyl ether (MTBE) can improve recovery and reduce interferences.[6]

    • Implement a Solid-Phase Extraction (SPE) method. SPE can offer more selective cleanup. For complex matrices like horse meat, a multi-step cleanup involving both silica (B1680970) and C18 SPE cartridges has been shown to be effective.[4] Polymeric mixed-mode SPE can also dramatically reduce residual matrix components.[10]

Step 2: Optimize Chromatographic Separation

  • Rationale: Improving the separation between this compound and co-eluting matrix components can reduce ion suppression.

  • Recommendations:

    • Adjust the mobile phase composition and gradient profile. Manipulating the mobile phase pH can alter the retention of this compound relative to interfering phospholipids.[10][12]

    • Consider using a different stationary phase. If you are using a standard C18 column, exploring other options like a C8 column might provide better separation from matrix components.[6]

Step 3: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Rationale: A SIL-IS will co-elute and experience the same matrix effects as this compound, allowing for accurate correction during quantification.[7][8]

  • Action: Incorporate a SIL-IS such as d9-Phenylbutazone into your workflow from the beginning of the sample preparation process.

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Significant Ion Suppression Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep is_ppt Using Protein Precipitation? sample_prep->is_ppt switch_to_lle_spe Switch to LLE or SPE is_ppt->switch_to_lle_spe Yes optimize_lle_spe Optimize LLE/SPE Conditions (e.g., pH, solvent) is_ppt->optimize_lle_spe No (Using LLE/SPE) chromatography Step 2: Optimize Chromatography switch_to_lle_spe->chromatography optimize_lle_spe->chromatography adjust_gradient Adjust Mobile Phase/Gradient chromatography->adjust_gradient change_column Consider Different Column Chemistry chromatography->change_column internal_standard Step 3: Implement SIL-IS adjust_gradient->internal_standard change_column->internal_standard add_sil_is Incorporate d9- or 13C-Phenylbutazone internal_standard->add_sil_is end End: Matrix Effect Minimized add_sil_is->end

Caption: A flowchart for troubleshooting ion suppression.

Issue 2: Low or Inconsistent Analyte Recovery

If you are experiencing poor or variable recovery of this compound from your samples, consider the following:

Step 1: Check Sample pH During Extraction

  • Rationale: The extraction efficiency of acidic drugs like this compound is highly pH-dependent.

  • Recommendation: For LLE, ensure the sample pH is adjusted to be at least two pH units lower than the pKa of this compound to ensure it is in its neutral, more extractable form.[2] Acidifying plasma samples to a pH of 2.0-3.0 with phosphoric acid before extraction has been shown to significantly increase the recovery of this compound and its metabolites.[6]

Step 2: Evaluate Extraction Solvent and Technique

  • Rationale: The choice of extraction solvent and the thoroughness of the extraction process are critical for good recovery.

  • Recommendations:

    • For LLE, ensure vigorous mixing (e.g., vortexing or shaking) to maximize the interaction between the aqueous sample and the organic extraction solvent.[4]

    • For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to fully recover the analyte.

Step 3: Consider Enzymatic Hydrolysis for Tissue Samples

  • Rationale: In tissue samples, this compound and its metabolites can exist as conjugates (e.g., glucuronides).

  • Recommendation: Including an enzymatic hydrolysis step with β-glucuronidase prior to extraction can significantly increase the recovery of both this compound and its metabolite, oxyphenbutazone (B1678117), from tissues like liver, kidney, and muscle.[4][13]

Logical Relationship for Improving Recovery

RecoveryImprovement low_recovery Low/Inconsistent Recovery check_ph Verify Sample pH (Acidify for LLE) low_recovery->check_ph optimize_extraction Optimize Extraction (Solvent, Mixing) low_recovery->optimize_extraction enzyme_hydrolysis Consider Enzymatic Hydrolysis (for tissue samples) low_recovery->enzyme_hydrolysis improved_recovery Improved Recovery check_ph->improved_recovery optimize_extraction->improved_recovery enzyme_hydrolysis->improved_recovery

Caption: Key factors for improving this compound recovery.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMatrixKey FindingReference
Protein Precipitation (PPT)PlasmaLeast effective; often results in significant matrix effects.[10][12]
Liquid-Liquid Extraction (LLE)PlasmaProvides cleaner extracts compared to PPT.[10][12] Acidification of plasma to pH 2.0-3.0 before MTBE extraction significantly increased recovery.
Solid-Phase Extraction (SPE)Horse MeatTwo-step cleanup (Silica and C18) resulted in clean extracts with no significant matrix effect.[4]
Mixed-Mode SPEPlasmaDramatically reduced levels of residual matrix components, leading to a significant reduction in matrix effects.[10]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Equine Plasma

This protocol is adapted from a method developed for the analysis of this compound and its metabolite in equine plasma.[6]

  • Sample Preparation:

    • Pipette 0.5 mL of equine plasma into a centrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., 20 µg/mL this compound-d9).

    • Add 75 µL of 1 M phosphoric acid to reduce the plasma pH to approximately 2.0-3.0. Vortex mix.[6]

  • Extraction:

    • Add a suitable volume of methyl tert-butyl ether (MTBE).

    • Vortex for an appropriate time (e.g., 1 minute) and then centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume (e.g., 1.5 mL) of the mobile phase.[6]

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Horse Meat

This protocol is based on a validated method for determining this compound in horse meat.[4]

  • Homogenization and Spiking:

    • Weigh 2 g of homogenized horse meat into a 15 mL centrifuge tube.

    • Add the internal standard (e.g., this compound-13C12).

  • Enzymatic Hydrolysis:

    • Add 4 mL of acetate (B1210297) buffer (pH 4.5) and 50 µL of β-glucuronidase.

    • Vortex and incubate for 1 hour at 37°C.[4]

  • Protein Precipitation and Initial Extraction:

    • Cool the sample and add 10 mL of acetonitrile (ACN).

    • Shake vigorously and centrifuge. Collect the supernatant.

    • Repeat the extraction with an additional 5 mL of ACN and combine the supernatants.

  • SPE Cleanup 1 (Silica):

    • Pass the combined supernatant through a silica SPE cartridge to remove fats.[4]

  • SPE Cleanup 2 (C18):

    • Reduce the volume of the collected effluent under nitrogen.

    • Apply the concentrated extract onto a conditioned C18 SPE cartridge.

    • Wash the cartridge and then elute the analyte with ACN.

  • Final Steps:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase, filter, and inject into the LC-MS/MS system.[4]

References

Phenylbutazone Degradation: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylbutazone Degradation Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and quantification of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways and products of this compound?

This compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. Its metabolites in biological systems are also of significant interest.

  • Hydrolytic Degradation: While this compound is relatively stable against hydrolytic cleavage of its amide bonds, degradation can occur under stressed conditions.

  • Oxidative Degradation: this compound is known to undergo oxidation, particularly in the presence of peroxides. Key oxidative degradation products include 4-hydroperoxythis compound and 4-hydroxythis compound. Other minor oxidative products that have been reported are β-hydroxy- and γ-keto-derivatives.[1][2]

  • Thermal Degradation: In solid dosage forms, thermal stress can lead to the formation of degradation products. Two such products identified in aged tablets are α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and α-hydroxy-α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.[3]

  • Photolytic Degradation: this compound can degrade upon exposure to light. Studies have shown that this degradation can be influenced by other components in a formulation, such as coloring agents, and may proceed via a singlet oxygen-mediated mechanism.[4]

  • Metabolism: In biological systems, this compound is extensively metabolized. The major metabolic pathways are C-glucuronidation and hydroxylation.[5] The primary hydroxylated metabolites are oxyphenbutazone (B1678117) (p-hydroxythis compound) and γ-hydroxythis compound.[6]

A simplified overview of this compound degradation and metabolic pathways is presented below.

Phenylbutazone_Degradation_Pathways cluster_degradation Chemical Degradation cluster_metabolism Metabolism PB This compound Oxidation Oxidation (e.g., H₂O₂) PB->Oxidation Oxidative Stress Thermal Thermal Stress PB->Thermal Heat Photolysis Photolysis PB->Photolysis Light Metabolite1 Oxyphenbutazone (Active Metabolite) PB->Metabolite1 Hydroxylation Metabolite2 γ-Hydroxythis compound PB->Metabolite2 Hydroxylation Metabolite3 C-Glucuronides PB->Metabolite3 Glucuronidation DP1 4-Hydroperoxythis compound Oxidation->DP1 DP2 4-Hydroxythis compound Oxidation->DP2 DP3 α-(N-phenylcarbamoyl)-N- caproylhydrazobenzene Thermal->DP3 DP4 α-hydroxy-α-(N-phenylcarbamoyl)-N- caproylhydrazobenzene Thermal->DP4 DP5 Photodegradants Photolysis->DP5

Caption: this compound degradation and metabolic pathways.

Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and effective technique.

  • HPLC-UV: A robust and widely used method for routine analysis and quantification. A stability-indicating HPLC-UV method should be able to resolve this compound from all its potential degradation products and process impurities.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low levels of degradation products and metabolites, especially in complex matrices like biological fluids and tissues.[7]

  • Thin-Layer Chromatography (TLC): Can be used for qualitative analysis and to monitor the progress of degradation reactions, though it is generally less precise for quantitative analysis compared to HPLC.[8]

Q3: Where can I find a detailed protocol for a stability-indicating HPLC method for this compound?

A comprehensive stability-indicating method should be developed and validated according to ICH guidelines. Below is a representative experimental protocol for a reversed-phase HPLC-UV method.

Experimental Protocol: Stability-Indicating HPLC-UV Method

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.01 M Acetic Acid (pH 3.0)
Gradient Start with a lower percentage of acetonitrile and gradually increase to elute more retained compounds. A typical gradient might be: - 0-5 min: 35% Acetonitrile - 5-15 min: 35% to 65% Acetonitrile - 15-20 min: 65% Acetonitrile - 20-22 min: 65% to 35% Acetonitrile - 22-30 min: 35% Acetonitrile (re-equilibration)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent. For forced degradation studies, neutralize the stressed samples before injection.

Note: This is a starting point. The method must be optimized and validated for your specific application and instrumentation.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing for this compound - Interaction with active silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity silica (B1680970) column or an end-capped column. - Adjust the mobile phase pH to ensure this compound is in a single ionic state (e.g., pH 3-4). - Reduce the sample concentration or injection volume.
Poor Resolution Between this compound and a Degradation Product - Inadequate mobile phase composition. - Inappropriate column chemistry. - Suboptimal gradient profile.- Modify the mobile phase composition (e.g., change the organic modifier or buffer concentration). - Try a different column chemistry (e.g., phenyl-hexyl). - Optimize the gradient slope to improve separation in the region of co-elution.
Appearance of Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections. - Late eluting compounds from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler method. - Extend the gradient run time or include a high-organic wash step at the end of each run.
Drifting Baseline - Column not equilibrated. - Fluctuations in column temperature. - Mobile phase composition changing.- Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. - Use a column oven to maintain a stable temperature. - Check for leaks in the pump and ensure proper mobile phase mixing.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Pump malfunction or leaks. - Column degradation.- Prepare mobile phase accurately and consistently. - Check for pressure fluctuations and perform pump maintenance if necessary. - Use a guard column to protect the analytical column and replace the column if performance deteriorates.
Guide 2: Forced Degradation Study Issues
IssuePossible Cause(s)Troubleshooting Steps
No or Minimal Degradation Observed - Stress conditions are too mild. - this compound is stable under the applied conditions.- Increase the concentration of the stressor (e.g., acid, base, H₂O₂). - Increase the temperature or duration of the stress. - For photolytic studies, ensure the light source provides the appropriate wavelength and intensity.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the temperature or duration of the stress. - Take time points at earlier intervals to capture the formation of primary degradants.
Formation of Secondary Degradation Products - Over-stressing of the sample.- Analyze samples at multiple time points to observe the degradation pathway. - Use milder stress conditions to favor the formation of primary degradation products.
Poor Mass Balance - Degradation products are not detected by the analytical method (e.g., lack a UV chromophore). - Degradation products are volatile or have precipitated. - Inaccurate quantification of degradation products.- Use a mass spectrometer (LC-MS) for detection. - Check for sample precipitation and ensure complete dissolution before analysis. - If the response factors of the degradation products are unknown, use relative peak area percentages for an initial estimate.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Stressed Samples by HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B conditions) Photolytic->Analysis API This compound API and Drug Product API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress MethodDev Develop Stability-Indicating Method Analysis->MethodDev Optimize Separation MethodVal Validate Method (ICH Q2(R1)) MethodDev->MethodVal Finalize Method Results Characterize Degradants & Establish Degradation Profile MethodVal->Results

Caption: Workflow for forced degradation studies.

This technical support center provides a foundational understanding of this compound degradation and its analysis. For specific experimental challenges, it is recommended to consult relevant scientific literature and regulatory guidelines.

References

Technical Support Center: Optimizing Phenylbutazone Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of Phenylbutazone from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue: Low Recovery of this compound

Low recovery is a frequent challenge in the extraction of this compound. The following guide provides a systematic approach to troubleshooting and improving your recovery rates.

1. Sample Pre-treatment

  • Question: Is enzymatic hydrolysis necessary for my samples?

    • Answer: For tissue samples, particularly liver, kidney, and muscle, enzymatic hydrolysis with β-glucuronidase can significantly improve the recovery of this compound and its metabolites.[1][2] This is because this compound and its metabolites can be present as glucuronide conjugates. For plasma and urine, direct extraction is often sufficient, but if low recovery persists, enzymatic hydrolysis could be considered.

  • Question: How does protein binding affect my extraction?

    • Answer: this compound is highly bound to plasma proteins (over 98%).[3] To improve extraction efficiency from plasma or serum, a protein precipitation step is crucial. Common protein precipitation agents include acetonitrile (B52724) and trichloroacetic acid (TCA).[4][5]

2. Extraction Technique Optimization

  • Question: My recovery with Liquid-Liquid Extraction (LLE) is poor. What can I do?

    • Answer:

      • Solvent Choice: Ensure you are using a solvent of appropriate polarity. For this compound, which is an acidic and lipophilic drug, solvents like a mixture of ethyl acetate (B1210297) and methanol (B129727) can be effective.[2]

      • pH Adjustment: The pH of the aqueous phase is critical. Adjusting the pH to be acidic (e.g., pH 3-4) will ensure this compound is in its neutral, more organic-soluble form, thus improving its partitioning into the organic phase.

      • Emulsion Formation: If emulsions form, try adding salt to the aqueous phase or centrifuging at a higher speed.

  • Question: I'm having trouble with Solid-Phase Extraction (SPE). What are the common pitfalls?

    • Answer:

      • Sorbent Selection: For this compound, a C18 sorbent is commonly used due to its nonpolar nature.[6] Ensure the sorbent chemistry is appropriate for your analyte.

      • Column Conditioning: Improper conditioning is a primary cause of low recovery. The column must be activated with a strong solvent (e.g., methanol) and then equilibrated with a weaker solvent similar to the sample matrix.[7][8]

      • Sample Loading: Do not let the column dry out before loading the sample.[9][10] The flow rate during sample loading should be slow and consistent to allow for proper interaction between the analyte and the sorbent.[7]

      • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common issue is using a wash solvent that is too strong.[9]

      • Elution: The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, consider increasing the elution volume or using a stronger solvent.[9][11]

3. Post-Extraction Issues

  • Question: My results are inconsistent and not reproducible. What could be the cause?

    • Answer:

      • Matrix Effects: Co-eluting endogenous components from the matrix can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[12][13] To mitigate this, improve your sample clean-up, for instance, by using a more selective SPE protocol or by optimizing the chromatographic separation to separate this compound from interfering matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[14]

      • Analyte Stability: this compound can be unstable under certain conditions.[15] Ensure that your samples are processed promptly and stored at appropriate temperatures (e.g., -20°C or -70°C) to prevent degradation.[14] Avoid prolonged exposure to light and heat during sample preparation.[15]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical recovery rate for this compound from plasma?

    • A1: With optimized methods, extraction recovery of this compound from plasma is generally high. For example, a liquid-liquid extraction method has been reported to yield a recovery of over 80%.[14] A method involving protein precipitation with acetonitrile followed by SPE clean-up has shown recoveries in the range of 52.0% ± 7.0%.[5]

  • Q2: What are the main metabolites of this compound I should be aware of?

    • A2: The primary metabolites of this compound are oxyphenbutazone (B1678117) and γ-hydroxythis compound.[16][17] These metabolites can also be present in conjugated forms and may need to be considered in your analytical method.

  • Q3: Can I inject my sample directly after protein precipitation?

    • A3: While direct injection after protein precipitation is possible, it is generally not recommended for sensitive LC-MS/MS analysis. The resulting extract may still contain a significant amount of matrix components that can cause ion suppression and contaminate the instrument.[12] A subsequent clean-up step, such as SPE, is advisable.

  • Q4: How can I assess the matrix effect in my method?

    • A4: The matrix effect can be evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[13] A ratio of less than one indicates ion suppression, while a ratio greater than one suggests ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Equine Plasma

This protocol is adapted from a validated method for the screening and quantification of this compound in equine plasma.[14]

  • Sample Preparation:

    • To 1 mL of equine plasma, add an appropriate internal standard (e.g., d9-labeled this compound).

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Horse Meat

This protocol is based on a method for the determination of this compound in horse meat with LC-MS/MS.[6]

  • Homogenization and Hydrolysis:

    • Weigh 2 g of homogenized horse meat into a centrifuge tube.

    • Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.

    • Vortex and incubate for 1 hour at 37°C.

  • Protein Precipitation and Extraction:

    • Cool the sample and add 10 mL of acetonitrile (ACN). Shake vigorously.

    • Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction with 5 mL of ACN, centrifuge, and combine the supernatants.

  • SPE Clean-up (C18 cartridge):

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Apply the combined supernatant to the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v).

    • Elution: Elute the analyte with 4 mL of ACN.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Redissolve the residue in 500 µL of mobile phase and filter through a 0.2 µm PTFE filter.

  • Analysis:

    • Inject into the LC-MS/MS system.

Data Presentation

Table 1: this compound Extraction Recovery from Various Matrices

MatrixExtraction MethodRecovery Rate (%)Reference
Equine PlasmaLiquid-Liquid Extraction>80[14]
Bovine PlasmaAcetonitrile Precipitation & SPE52.0 ± 7.0[5]
Horse MeatEnzymatic Hydrolysis & SPE95.6 - 103.9[6]
Equine SeraAcetonitrile Precipitation>80[18]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Matrix Complex Matrix (Plasma, Tissue, Urine) Homogenization Homogenization (for tissue) Matrix->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Matrix->Protein_Precipitation For Plasma/Urine Hydrolysis Enzymatic Hydrolysis (optional) Homogenization->Hydrolysis Hydrolysis->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low this compound Recovery Incomplete_Extraction Incomplete Extraction Low_Recovery->Incomplete_Extraction Analyte_Loss_Wash Analyte Loss during Wash Low_Recovery->Analyte_Loss_Wash Poor_Elution Poor Elution Low_Recovery->Poor_Elution Matrix_Effects Matrix Effects (Ion Suppression) Low_Recovery->Matrix_Effects Analyte_Degradation Analyte Degradation Low_Recovery->Analyte_Degradation Optimize_pH Optimize Sample pH Incomplete_Extraction->Optimize_pH Change_Solvent Change Extraction Solvent Incomplete_Extraction->Change_Solvent Weaker_Wash Use Weaker Wash Solvent Analyte_Loss_Wash->Weaker_Wash Stronger_Elution Use Stronger Elution Solvent Poor_Elution->Stronger_Elution Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Use_IS Use Isotope-Labeled IS Matrix_Effects->Use_IS Control_Temp_Light Control Temp. & Light Analyte_Degradation->Control_Temp_Light

References

addressing Phenylbutazone cross-reactivity in ELISA immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phenylbutazone (PBZ) ELISA immunoassays. This resource focuses on addressing the common challenge of cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in ELISA immunoassays?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[1] Cross-reactivity in an ELISA immunoassay occurs when the antibodies in the assay bind to compounds other than this compound, such as its metabolites or other structurally similar NSAIDs. This can lead to inaccurate quantification and false-positive results.

Q2: What are the most common cross-reactants in a this compound ELISA?

A2: The most common cross-reactant is Oxyphenbutazone, a major active metabolite of this compound.[2][3] Other NSAIDs with similar chemical structures or that belong to the same pyrazolone (B3327878) group may also exhibit cross-reactivity. The degree of cross-reactivity can vary significantly between different ELISA kits and the specific antibodies used.

Q3: How can I determine if my this compound ELISA is affected by cross-reactivity?

A3: You can assess cross-reactivity by performing a competitive ELISA. This involves testing the suspected cross-reacting compounds in the assay and comparing their binding affinity to that of this compound. A significant signal generated by a compound other than this compound indicates cross-reactivity.

Q4: What are the initial steps to troubleshoot unexpected or inconsistent results with my this compound ELISA kit?

A4: Before investigating cross-reactivity, it's essential to rule out common ELISA errors. Refer to the general ELISA troubleshooting guide below for issues such as weak or no signal, high background, and poor reproducibility.[4][5]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Cross-Reactivity

If you suspect that your this compound ELISA results are being affected by cross-reactivity from other compounds, follow this guide to quantify the extent of the interference.

Problem: Inaccurate or unexpectedly high this compound concentrations, potentially due to the presence of other NSAIDs or metabolites in the sample.

Solution Workflow:

G cluster_protocol Competitive Cross-Reactivity Assessment Prepare Standards Prepare serial dilutions of This compound standard Run Competitive ELISA Perform competitive ELISA with both standards and competitors Prepare Standards->Run Competitive ELISA Prepare Competitors Prepare serial dilutions of suspected cross-reactants Prepare Competitors->Run Competitive ELISA Calculate IC50 Determine the IC50 value for This compound and each competitor Run Competitive ELISA->Calculate IC50 Calculate Cross-Reactivity Calculate % Cross-Reactivity: (%CR) = (IC50_PBZ / IC50_Competitor) * 100 Calculate IC50->Calculate Cross-Reactivity

Caption: Workflow for quantifying cross-reactivity in a competitive ELISA.

Experimental Protocol: See "Experimental Protocol 1: Competitive ELISA for Cross-Reactivity Assessment" below for a detailed methodology.

Guide 2: Mitigating Matrix Effects and Interferences

The sample matrix (e.g., plasma, urine, tissue homogenate) can contain substances that interfere with the ELISA, mimicking cross-reactivity or masking the true analyte concentration.[2][6]

Problem: Inconsistent results, high background, or low signal that may be attributed to the sample matrix.

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample with the assay buffer can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[2] It is recommended to test a range of dilutions to find the optimal dilution factor.

  • Matrix Matching: If possible, prepare your calibration standards in a matrix that is identical to your samples but known to be free of this compound. This helps to normalize the matrix effects across standards and samples.

  • Sample Clean-up: For complex matrices, a sample clean-up step may be necessary to remove interfering compounds. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte or the interfering substances, allowing for their separation.

Experimental Protocols: See "Experimental Protocol 2: Sample Clean-up using Liquid-Liquid Extraction (LLE)" and "Experimental Protocol 3: Sample Clean-up using Solid-Phase Extraction (SPE)" for detailed methodologies.

Quantitative Data on Cross-Reactivity

The cross-reactivity of an antibody is a critical parameter for the specificity of an immunoassay. The following tables provide examples of cross-reactivity data for this compound ELISA kits. Note that these values can vary between different manufacturers and even different lots of the same kit.

Table 1: Cross-Reactivity Data from a Commercial this compound Racing ELISA Kit [2]

Compound% Cross-Reactivity
This compound 100%
Oxyphenbutazone23.3%
Orphenadrine2.66%
Methylene Blue2.44%
Carbamazepine0.94%
Promazine0.83%
Reserpine0.52%
Clobetasone Butyrate0.23%
Acepromazine0.14%
Glycopyrrolate0.10%

Table 2: Potential Cross-Reactivity of this compound with other NSAIDs based on Structural and Mechanistic Similarity

Note: This table is for informational purposes to guide the selection of potential cross-reactants for testing. Actual cross-reactivity must be determined experimentally.

NSAID ClassExample CompoundsRationale for Potential Cross-Reactivity
PyrazolonesOxyphenbutazone, MetamizoleHigh structural similarity to this compound.
Acetic Acid DerivativesDiclofenac, IndomethacinShare some structural motifs and COX inhibition mechanism.
Propionic Acid DerivativesIbuprofen, NaproxenCommon NSAIDs that may be present in samples; share COX inhibition mechanism.
OxicamsPiroxicam, MeloxicamStructurally distinct but potent COX inhibitors.

Experimental Protocols

Experimental Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is a general guideline for determining the percentage of cross-reactivity of various compounds in a competitive this compound ELISA.

Materials:

  • This compound ELISA Kit (or individual components: antibody-coated microplate, this compound-HRP conjugate, standards, wash buffer, substrate, stop solution)

  • Suspected cross-reacting compounds

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the ELISA kit manufacturer's instructions.

  • Preparation of this compound Standard Curve: Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).

  • Preparation of Competitor Solutions: Prepare serial dilutions of each suspected cross-reacting compound in the assay buffer over a wide range of concentrations.

  • Assay Procedure: a. To the appropriate wells of the antibody-coated microplate, add a fixed volume of either the this compound standards or the competitor solutions. b. Add a fixed volume of the this compound-HRP conjugate to each well. c. Incubate the plate according to the kit's instructions to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate until color develops. f. Stop the reaction with the stop solution. g. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Plot the absorbance values against the log of the concentration for the this compound standards to generate a standard curve. b. Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50). c. For each competitor, plot the absorbance values against the log of its concentration and determine its IC50 value. d. Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocol 2: Sample Clean-up using Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting this compound and its metabolites from plasma or urine.[3]

Materials:

  • Sample (plasma or urine)

  • Hydrochloric acid (for acidification)

  • Extraction solvent (e.g., a mixture of benzene (B151609) and cyclohexane)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol)

Procedure:

  • Sample Acidification: Acidify the sample by adding a small volume of hydrochloric acid.

  • Extraction: Add the extraction solvent to the acidified sample, vortex vigorously for several minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (containing this compound) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the ELISA assay buffer.

  • Analysis: The reconstituted sample is now ready for analysis with the this compound ELISA kit.

Experimental Protocol 3: Sample Clean-up using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for using SPE to clean up plasma samples for NSAID analysis.[7]

Materials:

  • Plasma sample

  • SPE cartridges (e.g., Oasis HLB)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing the equilibration solvent through it.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a wash solvent to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the ELISA assay.

  • Analysis: The cleaned-up sample is ready for the this compound ELISA.

Visualizations

G cluster_troubleshooting General ELISA Troubleshooting Flow Start Unexpected ELISA Results CheckProtocol Review Protocol and Reagent Prep Start->CheckProtocol CheckSignal Signal Strength Issue? CheckProtocol->CheckSignal WeakSignal Troubleshoot Weak/No Signal (e.g., check reagents, incubation times) CheckSignal->WeakSignal Yes CheckReproducibility Reproducibility Issue? CheckSignal->CheckReproducibility No WeakSignal->CheckReproducibility HighBackground Troubleshoot High Background (e.g., improve washing, check blocking) PoorReproducibility Troubleshoot Poor Reproducibility (e.g., check pipetting, mixing) CheckReproducibility->PoorReproducibility Yes SuspectCrossReactivity Suspect Cross-Reactivity or Matrix Effects CheckReproducibility->SuspectCrossReactivity No

Caption: A logical workflow for general ELISA troubleshooting.

G cluster_cross_reactivity Mechanism of this compound Cross-Reactivity Antibody {Anti-Phenylbutazone Antibody | Binding Site} This compound This compound Specific Epitope Antibody->this compound Specific Binding (High Affinity) Oxyphenbutazone Oxyphenbutazone Similar Epitope Antibody->Oxyphenbutazone Cross-Reactivity (Lower Affinity) OtherNSAID Other NSAID Structurally Similar Region Antibody->OtherNSAID Potential Cross-Reactivity UnrelatedCompound Unrelated Compound Different Structure Antibody->UnrelatedCompound No Binding

References

overcoming Phenylbutazone quantification errors in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylbutazone (PBZ) bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in quantifying this compound and its metabolites in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in this compound quantification?

The most significant challenges in accurately quantifying this compound stem from its high degree of protein binding, potential for ion suppression or enhancement in the mass spectrometer (matrix effects), sample stability, and interference from its metabolites, primarily Oxyphenbutazone (B1678117) (OXPBZ). Careful optimization of sample preparation, chromatographic separation, and mass spectrometry conditions is crucial for reliable results.

Q2: Which internal standard (IS) is recommended for this compound analysis?

The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and potential matrix effects. Deuterated this compound, such as this compound-d9 or this compound-d10, is an ideal choice as it co-elutes with the analyte and behaves similarly during extraction and ionization.[1][2][3] This approach significantly improves the accuracy and precision of quantification.[3]

Q3: How can I improve the extraction recovery of this compound from plasma or tissue?

Low recovery is often due to the extensive protein binding of this compound.[2][4] To improve recovery, consider the following:

  • Protein Precipitation: A simple and rapid method using acetonitrile (B52724) is often effective for plasma samples.[5]

  • Enzymatic Hydrolysis: For tissue samples, using β-glucuronidase can release conjugated forms of PBZ and its metabolites, significantly increasing recovery.[2][4][6]

  • pH Adjustment: Acidifying the sample with phosphoric or hydrochloric acid can help disrupt protein binding prior to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][7]

  • Extraction Technique: Both LLE with solvents like methyl tertiary butyl ether (MTBE) and SPE with cartridges like Oasis HLB or weak anion exchange (WAX) have been used successfully.[1][2]

Q4: My results show high variability. What could be the cause?

High variability can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[8] Proper sample clean-up and the use of a suitable internal standard are critical to mitigate this.[9]

  • Sample Stability: this compound can degrade in biological samples. It is crucial to handle and store samples correctly. Analytes have been shown to be stable in plasma for 24 hours at room temperature, 9 days at 4°C, and 45 days at -20°C and -70°C.[3] The addition of antioxidants like ascorbic acid or DL-dithiothreitol (DL-DTT) during extraction can help prevent oxidative degradation.[1][2]

  • Hemolysis: The presence of hemolyzed red blood cells in plasma samples can decrease the analyte signal intensity.[3] While an isotope-labeled internal standard can compensate for this, minimizing hemolysis during sample collection is best practice.[3]

Q5: How do I avoid interference from this compound metabolites?

The primary active metabolite, Oxyphenbutazone (OXPBZ), and other hydroxylated metabolites can potentially interfere with quantification.[1][10] To avoid this, a selective analytical method is required:

  • Chromatographic Separation: A robust LC method with a suitable column (e.g., C18) and gradient elution can effectively separate this compound from its metabolites, ensuring that they do not co-elute and interfere with each other's detection.[7]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions (SRM/MRM) for both this compound and its metabolites.[1][2] This allows for their individual quantification even if they are not perfectly separated chromatographically.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Explanation
High Protein Binding Incorporate an enzymatic hydrolysis step with β-glucuronidase for tissue samples.[2][4][6] For plasma, ensure efficient protein precipitation with a suitable solvent like acetonitrile.[5]This compound is extensively bound to plasma and tissue proteins.[2][4] These steps release the bound drug, making it available for extraction.
Inefficient Extraction Optimize the extraction solvent and pH. For LLE, ensure the pH is adjusted to disrupt protein binding.[1] For SPE, test different sorbents (e.g., reversed-phase, ion exchange) and elution solvents.[2]The choice of extraction technique and reagents is critical for efficiently isolating the analyte from the complex biological matrix.
Analyte Degradation Add a stabilizing agent such as ascorbic acid or DL-DTT to the sample or extraction solvent.[1][2] Ensure samples are processed promptly or stored at appropriate low temperatures (-20°C or below).[3][11]This compound can be susceptible to oxidation during sample processing.[1]
Issue 2: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Step Explanation
Column Contamination Implement a robust sample clean-up procedure (e.g., SPE) to remove matrix components like phospholipids.[6] Use a guard column to protect the analytical column.Residual matrix components can accumulate on the column, leading to peak tailing, splitting, and retention time shifts.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. A common mobile phase consists of a mixture of methanol (B129727) or acetonitrile with an ammonium (B1175870) formate (B1220265) buffer.[1][2]The mobile phase affects the retention and peak shape of the analyte. The pH can influence the ionization state of this compound, impacting its interaction with the stationary phase.
Column Overload Reduce the injection volume or dilute the sample extract.Injecting too much analyte or matrix components can lead to poor peak shape.
Issue 3: Inconsistent Results and High Variability (Matrix Effects)
Potential Cause Troubleshooting Step Explanation
Ion Suppression/Enhancement Improve sample clean-up to remove interfering matrix components.[8] Diluting the final extract can also minimize matrix effects.Co-eluting compounds from the biological matrix can alter the ionization efficiency of the analyte in the mass spectrometer source.[9]
Lack of Proper Internal Standard Utilize a stable isotope-labeled internal standard (e.g., this compound-d9 or -d10).[1][2][3]A suitable internal standard co-elutes and experiences similar matrix effects as the analyte, thereby compensating for variations in ionization and improving accuracy.[3][9]
Chromatographic Co-elution Adjust the LC gradient to better separate the analyte from the region where matrix effects are observed. This can be identified using post-column infusion experiments.[12]By shifting the retention time of this compound away from interfering matrix components, the impact of ion suppression or enhancement can be reduced.[8]

Experimental Protocols & Data

Sample Preparation Workflow (Plasma)

A generalized workflow for extracting this compound from plasma is presented below.

G cluster_prep Plasma Sample Preparation plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (e.g., this compound-d9) plasma->add_is acidify 3. Acidify (e.g., Phosphoric Acid) add_is->acidify extract 4. Liquid-Liquid Extraction (e.g., 4 mL MTBE) acidify->extract vortex 5. Vortex & Centrifuge extract->vortex separate 6. Collect Organic Layer vortex->separate evaporate 7. Evaporate to Dryness (under Nitrogen) separate->evaporate reconstitute 8. Reconstitute (in Mobile Phase) evaporate->reconstitute analyze 9. Inject into LC-MS/MS reconstitute->analyze

Plasma LLE Workflow

LC-MS/MS Parameters

The following tables summarize typical parameters for the quantification of this compound and its metabolite Oxyphenbutazone.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 2.1 µm)[2]
Mobile Phase A 5 mM Ammonium Formate, pH 3.9[2]
Mobile Phase B Methanol or Acetonitrile[2]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL[2][5]
Gradient Gradient elution is typically used for optimal separation.

Table 2: Mass Spectrometry Parameters

ParameterThis compound (PBZ)Oxyphenbutazone (OXPBZ)This compound-d10 (IS)
Ionization Mode Negative Electrospray (ESI-)[3][4]Negative Electrospray (ESI-)[2]Negative Electrospray (ESI-)[2]
Precursor Ion (m/z) 307.1 - 307.2323.1 - 323.2317.2
Product Ions (m/z) 160.1, 232.1176.1, 148.1165.1, 241.1
Collision Energy Analyte-specific optimization requiredAnalyte-specific optimization requiredAnalyte-specific optimization required

Note: Specific m/z values and collision energies should be optimized for the instrument in use.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common issues in this compound bioanalysis.

G start Start: Inaccurate or Imprecise Results check_recovery Is Analyte Recovery Low (<80%)? start->check_recovery check_variability Are Results Highly Variable (CV > 15%)? check_recovery->check_variability No troubleshoot_recovery Action: Troubleshoot Extraction - Check pH - Add Hydrolysis Step - Optimize SPE/LLE check_recovery->troubleshoot_recovery Yes check_peaks Is Peak Shape Poor? check_variability->check_peaks No troubleshoot_variability Action: Investigate Matrix Effects - Use Isotope-Labeled IS - Improve Sample Cleanup - Modify LC Gradient check_variability->troubleshoot_variability Yes troubleshoot_peaks Action: Optimize Chromatography - Clean/Replace Column - Adjust Mobile Phase - Reduce Injection Volume check_peaks->troubleshoot_peaks Yes end_node Re-evaluate Performance check_peaks->end_node No troubleshoot_recovery->end_node troubleshoot_variability->end_node troubleshoot_peaks->end_node

Troubleshooting Workflow

References

Technical Support Center: Phenylbutazone Plasma Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of hemolysis on the accurate measurement of phenylbutazone plasma concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and how can it affect my this compound plasma concentration measurements?

A1: Hemolysis is the rupture of red blood cells (RBCs), which leads to the release of their intracellular contents, including hemoglobin, into the plasma. This can significantly impact the accuracy of this compound measurements. The interference can occur through several mechanisms:

  • Matrix Effects: The release of components like hemoglobin and phospholipids (B1166683) from lysed RBCs can alter the ionization efficiency of this compound in mass spectrometry-based assays, leading to either suppression or enhancement of the signal.

  • Spectrophotometric Interference: Hemoglobin strongly absorbs light in the UV spectrum, which can interfere with UV-based detection methods used in High-Performance Liquid Chromatography (HPLC).

  • Drug Distribution: this compound can partition between plasma and red blood cells. Lysis of RBCs releases any drug contained within them, potentially altering the concentration in the plasma sample.

Q2: My plasma sample is reddish. Can I still use it for this compound analysis?

A2: A reddish tint to the plasma is a visual indicator of hemolysis and suggests that the sample quality may be compromised. While some analytical methods can mitigate the effects of mild hemolysis, it is generally recommended to use non-hemolyzed samples for the most accurate results. If a re-draw is not possible, the degree of hemolysis should be noted, and the results should be interpreted with caution. For methods like LC-MS/MS, the use of an isotope-labeled internal standard can help correct for signal suppression or enhancement caused by hemolysis.

Q3: How does hemolysis affect the protein binding of this compound?

A3: this compound is highly bound to plasma proteins, primarily albumin (greater than 98%).[1] While hemolysis does not directly alter the chemical structure of plasma proteins, the release of large amounts of hemoglobin and other intracellular components can change the overall composition of the plasma matrix. This can potentially lead to non-specific binding of this compound to the released cellular debris, although the primary concern is the interference with the analytical measurement itself.

Q4: Are there analytical methods that are less susceptible to interference from hemolysis?

A4: Yes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered more robust against matrix effects than HPLC with UV detection. A study has shown that while hemolysis can decrease the signal intensity for this compound in an LC-MS/MS assay, the use of an isotope-labeled internal standard (e.g., d9-phenylbutazone) can effectively compensate for this, allowing for accurate quantification.[2][3]

Troubleshooting Guide: Hemolyzed Samples in this compound Analysis

This guide provides a systematic approach to identifying and mitigating issues related to hemolyzed samples during the measurement of this compound plasma concentrations.

Visual Inspection and Initial Assessment
  • Symptom: Plasma appears pink or red after centrifugation.

  • Cause: In vitro hemolysis due to improper sample collection, handling, or processing.

  • Action:

    • Quantify the degree of hemolysis if possible (e.g., using a spectrophotometer to measure free hemoglobin).

    • If hemolysis is severe, it is highly recommended to request a new sample.

    • If a new sample is not available, proceed with the analysis but flag the results as potentially compromised by hemolysis.

Analytical Method-Specific Troubleshooting

For HPLC-UV Methods:

  • Symptom: Unexplained peaks, distorted peak shapes, or a rising baseline in the chromatogram.

  • Cause: Hemoglobin and other released cellular components can co-elute with this compound or interfere with its UV detection.

  • Action:

    • Review the sample preparation procedure. Ensure effective protein precipitation (e.g., with acetonitrile) to remove the majority of hemoglobin.[4][5][6]

    • Optimize the chromatographic method to improve the separation of this compound from interfering peaks.

    • Consider using a diode array detector (DAD) to check for peak purity.

For LC-MS/MS Methods:

  • Symptom: Inconsistent or lower-than-expected signal intensity for this compound.

  • Cause: Matrix effects from hemolyzed plasma suppressing the ionization of this compound.

  • Action:

    • Crucially, incorporate an isotope-labeled internal standard (e.g., d9-phenylbutazone) into your assay. This is the most effective way to correct for signal suppression or enhancement.[2][3]

    • Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.

    • Evaluate different ionization sources or parameters to minimize matrix effects.

Quantitative Data Summary

The following tables summarize the quantitative impact of hemolysis on this compound measurement from a key study.

Table 1: Effect of Hemolysis on this compound Signal Intensity (LC-MS/MS) [3]

Hemoglobin Concentration in Blank PlasmaChange in this compound Signal IntensityChange in Oxyphenbutazone (B1678117) Signal IntensityChange in d9-Phenylbutazone (IS) Signal Intensity
Increasing % of horse hemoglobinDecreasedDecreasedDecreased

Note: This study demonstrated that while the absolute signal intensity for this compound, its metabolite oxyphenbutazone, and the isotope-labeled internal standard (IS) all decreased with increasing hemolysis, the ratio of the analyte to the IS remained consistent, allowing for accurate quantification.[2][3]

Experimental Protocols

Key Experiment: Quantification of this compound in Equine Plasma by LC-MS/MS

This protocol is based on a validated method for the screening, quantification, and confirmation of this compound and its metabolite, oxyphenbutazone, in equine plasma.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 0.5 mL plasma sample, add an internal standard (e.g., d9-phenylbutazone).

    • Perform liquid-liquid extraction to separate the analytes from plasma components.

  • Chromatographic Separation:

    • Use a reversed-phase column for separation.

  • Mass Spectrometric Detection:

    • Employ a mass spectrometer with selected reaction monitoring (SRM) in negative electrospray ionization mode for identification and quantification.

Note: This method was shown to be robust against the effects of hemolysis when an isotope-labeled internal standard was used.[3]

Visualizations

Hemolysis_Impact_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_hemolysis Potential for Hemolysis cluster_interference Interference Mechanisms cluster_mitigation Mitigation Strategy BloodSample Blood Sample Collection Handling Sample Handling & Transport BloodSample->Handling Centrifugation Centrifugation Handling->Centrifugation Plasma Plasma Separation Centrifugation->Plasma Analysis This compound Analysis (HPLC/LC-MS) Plasma->Analysis Result Quantitative Result Analysis->Result Hemo_Collection Improper Collection Hemo_Collection->BloodSample Matrix Matrix Effects (Ion Suppression/Enhancement) Hemo_Handling Rough Handling Hemo_Handling->Handling Matrix->Analysis UV_Abs UV Absorbance (Hemoglobin) UV_Abs->Analysis IS Use Isotope-Labeled Internal Standard IS->Analysis

Caption: Workflow of this compound Analysis and Impact of Hemolysis.

Troubleshooting_Flowchart Start Start: this compound Analysis Visual Visually Inspect Plasma Sample Start->Visual Hemolysis_Check Is Sample Pink/Red? Visual->Hemolysis_Check Proceed Proceed with Analysis Hemolysis_Check->Proceed No Redraw Request New Sample (Recommended) Hemolysis_Check->Redraw Yes Method_Check Analytical Method? Proceed->Method_Check Proceed_Caution Proceed with Caution & Flag Results Redraw->Proceed_Caution Not Possible Proceed_Caution->Method_Check HPLC_UV HPLC-UV Method_Check->HPLC_UV HPLC-UV LCMSMS LC-MS/MS Method_Check->LCMSMS LC-MS/MS HPLC_Actions Optimize Sample Prep & Chromatography Check Peak Purity HPLC_UV->HPLC_Actions LCMSMS_Actions Use Isotope-Labeled Internal Standard Optimize Sample Clean-up LCMSMS->LCMSMS_Actions End End HPLC_Actions->End LCMSMS_Actions->End

References

stability of Phenylbutazone in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Phenylbutazone Stability: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound (PBZ) under various storage conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For solid (crystalline powder) this compound, optimal storage is at room temperature in a well-closed container, protected from moisture.[1] For stock solutions prepared in organic solvents such as ethanol, methanol, DMSO, or DMF, it is recommended to store them at -20°C.[2] Under these conditions, the solutions are reported to be stable for at least six months.[2] Aqueous solutions of this compound are significantly less stable and should be prepared fresh for daily use, as they are prone to hydrolysis and oxidation.[2]

Q2: How do factors like pH, light, and temperature affect this compound stability?
  • pH: this compound's stability is pH-dependent. While specific hydrolysis rates are slow at neutral pH, extreme pH conditions can accelerate degradation.[1] Notably, increasing urinary pH has been shown to dramatically increase the urinary concentration of this compound and its metabolites, which suggests that pH can influence its form and solubility.[3]

  • Light (Photostability): this compound is susceptible to degradation in the presence of light, a process that can be exacerbated by other compounds. For instance, studies have shown that erythrosine sodium, a coloring agent, can cause photodegradation of this compound, likely through the generation of singlet oxygen.[4] Therefore, it is crucial to protect this compound, both in solid form and in solution, from light.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. One study identified two degradation products in a tablet formulation that was stored at 60°C for 203 days.[5] For long-term storage of solutions, -20°C is recommended.[2]

Q3: What are the main degradation products of this compound?

This compound primarily degrades through oxidation and hydrolysis.[2] In vivo, it is metabolized in the liver to active metabolites, mainly Oxyphenbutazone (from aromatic hydroxylation) and γ-hydroxythis compound (from aliphatic hydroxylation).[6][7] Under forced degradation conditions (e.g., high temperature), other products have been identified, such as alpha-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and alpha-hydroxy-alpha-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.[5]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in an aqueous solution.
  • Possible Cause: Aqueous solutions of this compound are inherently unstable.[2] The degradation may be accelerated by incorrect pH, exposure to light, or elevated temperatures.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare aqueous solutions on the day of use. Do not store them for more than a day.[2]

    • Control pH: Ensure the pH of your buffer or medium is near neutral (pH 7), as the hydrolysis rate is very slow under these conditions.[1]

    • Protect from Light: Use amber vials or cover your containers with aluminum foil to prevent photodegradation.

    • Maintain Temperature: Store solutions at controlled room temperature or refrigerated during short-term handling, and avoid exposure to heat sources.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during a stability study.
  • Possible Cause: These peaks likely represent degradation products. This compound can degrade in situ on certain analytical media, such as silica (B1680970) TLC plates, if precautions are not taken.[8] Oxidation and hydrolysis are common degradation pathways.[2]

  • Troubleshooting Steps:

    • Characterize Peaks: Use a mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks and compare them against known metabolites and degradation products like Oxyphenbutazone.[6][9]

    • Review Storage: Confirm that your samples were stored correctly (protected from light, at the right temperature, and for an appropriate duration).

    • Use Inert Materials: When using techniques like TLC, consider methods that chelate iron from the silica plate to prevent in situ degradation.[8]

    • Perform Forced Degradation: To confirm if the new peaks are indeed degradants, subject a reference standard to forced degradation (e.g., heat, acid, base, oxidation) and compare the resulting chromatogram with your sample.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations

ConditionFormRecommended StorageStability Notes
Temperature SolidRoom Temperature[1]Stable under normal conditions[10]
Organic Solution-20°C[2]Stable for at least 6 months[2]
Aqueous SolutionPrepare FreshDo not store for more than one day[2]
Light All FormsProtect from LightSusceptible to photodegradation, especially with sensitizers[4]
pH Aqueous SolutionNeutral pH (approx. 7)Hydrolysis is very slow at neutral pH[1]
Humidity SolidDry ConditionsStore in a well-closed container to avoid moisture[1]

Experimental Protocols

Protocol: HPLC-MS/MS Method for this compound Stability Testing

This protocol outlines a general method for quantifying this compound and its primary metabolite, Oxyphenbutazone, adapted from methods used in equine plasma analysis.[9][11]

1. Materials and Reagents:

  • This compound (PBZ) and Oxyphenbutazone (OXPBZ) reference standards

  • Deuterated internal standard (e.g., PBZ-D10)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Ascorbic acid (for sample stabilization)[12]

2. Preparation of Solutions:

  • Mobile Phase A: Methanol

  • Mobile Phase B: 5 mM Ammonium formate, pH adjusted to 3.9 with formic acid.[13]

  • Standard Stock Solutions (2 µg/mL): Accurately weigh and dissolve PBZ, OXPBZ, and internal standards in methanol.[13]

  • Working Standard Solutions: Prepare serial dilutions from stock solutions to create a calibration curve (e.g., 0.5 to 100 ng/g).

3. Sample Preparation (from a test matrix like a solution or formulation):

  • Aliquot a known volume of the sample into a centrifuge tube.

  • Add a stabilizing agent like ascorbic acid to prevent oxidation during extraction.[12]

  • Spike with the internal standard solution.

  • Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analytes. A weak-anion exchange SPE followed by a silica-based SPE can be effective.[13]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

4. Chromatographic Conditions:

  • Instrument: LC-MS/MS system

  • Column: C18 reverse-phase column

  • Flow Rate: As per column specifications (e.g., 0.2-0.4 mL/min)

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase B, ramping up to a high percentage of Mobile Phase A to elute the analytes.

  • Injection Volume: 5-10 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM)

  • Transitions: Monitor specific precursor-to-product ion transitions for PBZ, OXPBZ, and the internal standard.

Visualizations

This compound Degradation Pathway

G PBZ This compound Hydrolysis Hydrolysis (e.g., extreme pH) PBZ->Hydrolysis Oxidation Oxidation / Metabolism (e.g., light, enzymes) PBZ->Oxidation Degradant1 α-(N-phenylcarbamoyl)- N-caproylhydrazobenzene Hydrolysis->Degradant1 Forced Conditions Metabolite1 Oxyphenbutazone (Aromatic Hydroxylation) Oxidation->Metabolite1 Metabolite2 γ-hydroxythis compound (Aliphatic Hydroxylation) Oxidation->Metabolite2

Caption: Major degradation and metabolic pathways of this compound.

Workflow for a this compound Stability Study

G start Start: Prepare PBZ Sample in Test Formulation storage Store Samples Under Defined Conditions (Temp, Light, pH) start->storage sampling Withdraw Aliquots at Time Points (T0, T1, T2...) storage->sampling prep Sample Preparation (Extraction & Reconstitution) sampling->prep analysis LC-MS/MS Analysis prep->analysis data Quantify PBZ and Degradation Products analysis->data report Report Results: Degradation Rate & Pathway data->report end End report->end

Caption: General experimental workflow for stability testing.

Troubleshooting Logic for Unexpected Degradation

G issue Issue: Unexpected PBZ Degradation q_light Was sample protected from light? issue->q_light q_ph Was pH of aqueous solution neutral? q_light->q_ph Yes sol_light Action: Use amber vials or protect from light. q_light->sol_light No q_temp Was storage temperature correct? q_ph->q_temp Yes sol_ph Action: Prepare fresh daily and buffer to neutral pH. q_ph->sol_ph No sol_temp Action: Verify storage unit and use -20°C for solutions. q_temp->sol_temp No investigate Consider other factors: - Reactive excipients - Container interactions q_temp->investigate Yes

Caption: Decision tree for troubleshooting this compound degradation.

References

selecting the appropriate chromatography column for Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenylbutazone Analysis

Welcome to our dedicated support center for chromatographic analysis of this compound. This resource provides in-depth guidance on selecting the appropriate chromatography column and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for column selection?

A1: Understanding the physicochemical properties of this compound is the first step in selecting a suitable HPLC column. This compound is a weakly acidic compound with a pKa of 4.5.[1] It is practically insoluble in water and sparingly soluble in alcohol, but dissolves in alkaline solutions.[1][2] Its LogP value of 3.16 indicates that it is a relatively non-polar molecule.[1] These characteristics suggest that reversed-phase chromatography will be the most effective separation technique.

Q2: Which type of HPLC column is most commonly used for this compound analysis?

A2: Given this compound's non-polar nature, reversed-phase HPLC columns are the industry standard. C18 columns are the most frequently cited in published methods due to their hydrophobic stationary phase, which provides excellent retention and separation for molecules like this compound.[3] Other successful reversed-phase columns include C8 and those with proprietary polar-embedded or end-capping technologies to improve peak shape.

Q3: What mobile phase composition is recommended for this compound analysis on a C18 column?

A3: A typical mobile phase for this compound on a C18 column consists of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a common organic modifier, often mixed with a phosphate (B84403) or acetate (B1210297) buffer.[4][5] The pH of the aqueous phase should be controlled. To ensure this compound is in its neutral, non-ionized state for optimal retention on a reversed-phase column, the mobile phase pH should be kept at least 2 pH units below its pKa of 4.5, for instance, around pH 2.5-3.0.[6][7]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. This compound has a pKa of 4.5, and if the mobile phase pH is close to this value, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1]

  • Solution:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid. This ensures this compound is fully protonated and interacts more consistently with the C18 stationary phase.

    • Check Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase to avoid peak distortion.

    • Consider a Different Column: If tailing persists, a column with base-deactivated silica (B1680970) or end-capping may be necessary to minimize interactions with residual silanols.

Issue 2: Inadequate retention of this compound on a C18 column.

  • Possible Cause: The mobile phase may be too strong (i.e., has too high a percentage of organic solvent), causing the analyte to elute too quickly.

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of this compound. A gradient elution starting with a lower organic percentage can also be optimized.

Issue 3: Co-elution of this compound with its metabolite, Oxyphenbutazone, or other matrix components.

  • Possible Cause: The selectivity of the chromatographic system is insufficient to separate the compounds of interest.

  • Solution:

    • Optimize the Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol (B129727) or use a combination) or adjust the pH to alter the selectivity.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase, such as a C8 or a phenyl-hexyl column, can provide a different selectivity and resolve the co-eluting peaks.

    • Adjust the Gradient: A shallower gradient profile can increase the separation between closely eluting peaks.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₀N₂O₂[2][8]
Molecular Weight308.37 g/mol [2][8]
pKa4.5[1]
LogP3.16[1]
Water SolubilityPractically insoluble[1]
Other SolubilitiesSparingly soluble in alcohol; dissolves in alkaline solutions, acetone, and chloroform.[1][2]

Table 2: Example HPLC Methods for this compound Analysis

Column TypeMobile PhaseDetectionReference
Semipermeable Surface (SPS)Acetonitrile/0.05M Phosphate Buffer pH 7.5 (15:85 v/v)UV[4]
Lichrospher 60 RP select BMethanol/0.01 M Acetic Acid pH 3 (65:35 v/v)UV (240, 254, 284 nm)[6][7]
Halo-C18 (2.1 x 50 mm, 2.7 µm)Acetonitrile/5 mM Ammonium FormateLC-MS/MS[3]
Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)Methanol/5 mM Ammonium Formate pH 3.9LC-MS/MS[3]

Experimental Protocols

Detailed Methodology for this compound Analysis using a Lichrospher 60 RP select B column [6][7]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a photodiode-array detector.

  • Column: Lichrospher 60 RP select B column with a guard column.

  • Mobile Phase: A mixture of 0.01 M acetic acid adjusted to pH 3 and methanol in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at wavelengths of 240, 254, and 284 nm.

  • Sample Preparation (for plasma): Deproteinize plasma samples by adding 400 µL of acetonitrile. Centrifuge and inject 20 µL of the supernatant directly into the HPLC system.

  • Standard Curve: Prepare standard calibration curves in a concentration range of 0.25 to 30 µg/mL.

Mandatory Visualization

ColumnSelectionWorkflow start Start: Select a Column for this compound physchem Step 1: Analyze Physicochemical Properties - pKa = 4.5 (weak acid) - LogP = 3.16 (non-polar) - Poor water solubility start->physchem separation_mode Step 2: Choose Separation Mode Reversed-Phase Chromatography is ideal physchem->separation_mode column_choice Step 3: Initial Column Selection C18 Column (e.g., 150 x 4.6 mm, 5 µm) separation_mode->column_choice mobile_phase Step 4: Mobile Phase Setup - Organic: Acetonitrile or Methanol - Aqueous: Buffer pH < 3.0 (e.g., Formic Acid) column_choice->mobile_phase run_test Step 5: Perform Initial Test Run mobile_phase->run_test evaluate Step 6: Evaluate Results run_test->evaluate good_peak Acceptable Peak Shape & Retention? evaluate->good_peak end End: Method Optimized good_peak->end Yes troubleshoot Troubleshoot: - Adjust Organic % - Modify pH - Change Column (C8, Phenyl) good_peak->troubleshoot No troubleshoot->run_test Re-inject

Caption: Workflow for selecting a chromatography column for this compound analysis.

References

Validation & Comparative

validation of an analytical method for Phenylbutazone in equine urine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the detection of Phenylbutazone in equine urine is essential for researchers and drug development professionals. This guide provides a detailed comparison of various analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for the detection of this compound in equine urine depends on various factors, including the required sensitivity, specificity, and the intended application, such as screening or confirmation. The most commonly employed methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Each of these methods offers distinct advantages and limitations in terms of its performance characteristics. A summary of their validation parameters is presented in the table below to facilitate a direct comparison.

Method Matrix Linearity (Range) Precision (CV%) Accuracy (Recovery %) LOD LOQ Reference
ELISA Equine Urine/PlasmaCalibration range: 0-90 ng/mLNot SpecifiedNot Specified2.01 ng/mLNot Specified[1]
HPLC-UV Equine Plasma/UrineNot SpecifiedNot SpecifiedNot Specified0.5 µg/mL1.0 µg/mL[2][3]
GC-MS Equine UrineNot SpecifiedWithin-laboratory reproducibility: ≤12.8%Mean relative recoveries: 91.1% - 104.1%Not SpecifiedNot Specified[4]
LC-MS/MS Equine UrineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.0 ng/mL (for PBZ), 2.0 ng/mL (for OXPBZ)[5][6]
LC-MS/MS Equine Plasma0.05-20 µg/mL (r²>0.995)Intra- and interday CV <15%Intra- and interday bias within 80-120%0.01 µg/mL0.05 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods discussed.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and sensitive method suitable for screening large numbers of samples.

  • Sample Preparation: Urine samples typically require minimal preparation, often only a dilution step before analysis.[1]

  • Assay Principle: The assay is based on the competitive binding of this compound in the sample and a this compound-enzyme conjugate to a limited number of antibody binding sites coated on a microplate. The substrate is then added, and the color development is inversely proportional to the concentration of this compound in the sample.

  • Instrumentation: A microplate reader is used to measure the absorbance at a specific wavelength.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used technique for the quantification of this compound.

  • Sample Preparation: An acidic extraction of the urine samples is performed. For plasma, deproteinization with acetonitrile (B52724) is a common step.[2][3]

  • Chromatographic Conditions:

    • Column: LiChrospher RP-18[2][3]

    • Mobile Phase: 0.01 M acetic acid in methanol (B129727) (45:55, v/v)[2][3]

    • Detection: UV detector

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used for confirmation.

  • Sample Preparation: Sample preparation for GC-MS can be laborious and often involves hydrolysis, extraction, and derivatization.[1][4] Basic hydrolysis is followed by extraction with a C18 cartridge. A derivatization reagent such as trimethylphenylammonium hydroxide/methanol is then used.[4]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a fused-silica cross-linked with methyl-silicone column.[1]

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.[4]

  • Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently considered the gold standard for the quantification and confirmation of this compound due to its high sensitivity and specificity.

  • Sample Preparation: This can involve liquid-liquid extraction or solid-phase extraction (SPE). For tissue samples, enzymatic hydrolysis with β-glucuronidase may be performed prior to extraction to increase the recovery of this compound and its metabolites.[8][9]

  • Chromatographic Conditions: Reversed-phase chromatography is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode.[7]

  • Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of a deuterated internal standard.[5][6] Confirmation is based on the retention time and the ratio of two or more product ions.

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the .

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting urine_collection Urine Sample Collection extraction Extraction (LLE, SPE) urine_collection->extraction cleanup Sample Clean-up extraction->cleanup instrument_setup Instrument Setup (e.g., LC-MS/MS) cleanup->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Reproducibility) lod_loq LOD & LOQ robustness Robustness result_interpretation Result Interpretation data_processing->result_interpretation validation_report Validation Report result_interpretation->validation_report final_approval final_approval validation_report->final_approval Final Approval

References

A Comparative Analysis of Phenylbutazone and Firocoxib for Equine Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the comparative efficacy, mechanisms of action, and experimental protocols for two common non-steroidal anti-inflammatory drugs in equine medicine.

This guide provides a detailed comparison of Phenylbutazone and Firocoxib (B1672683), two widely used non-steroidal anti-inflammatory drugs (NSAIDs) for managing pain and inflammation associated with osteoarthritis in horses. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings and methodologies.

Mechanism of Action: A Tale of Two COX Inhibitors

Both this compound and Firocoxib function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—compounds that mediate inflammation, pain, and fever.[1] However, their selectivity for the two primary COX isoforms, COX-1 and COX-2, differs significantly, impacting their efficacy and safety profiles.

  • This compound: A traditional, non-selective NSAID, this compound inhibits both COX-1 and COX-2 enzymes.[1] While COX-2 is the primary target for reducing inflammation, the concurrent inhibition of COX-1, which plays a role in protecting the gastrointestinal mucosa and maintaining normal platelet function, can lead to a higher risk of adverse effects such as gastric ulcers.[2][3]

  • Firocoxib: As a newer generation NSAID, Firocoxib is a COX-2 selective inhibitor.[2] This targeted approach allows it to effectively reduce inflammation and pain by blocking the COX-2 pathway, while sparing the protective functions of COX-1.[2] This selectivity is believed to contribute to a more favorable safety profile, particularly with long-term use.[3]

The signaling pathway below illustrates the mechanism of action for both drugs.

cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Pathway cluster_2 Drug Intervention Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Normal Prostaglandins (Normal Physiological Functions) COX1->Prostaglandins_Normal Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation This compound This compound (Non-selective inhibitor) This compound->COX1 This compound->COX2 Firocoxib Firocoxib (COX-2 selective inhibitor) Firocoxib->COX2

Diagram 1: Mechanism of Action of this compound and Firocoxib.

Comparative Efficacy in Clinical Trials

A pivotal randomized controlled clinical trial provides a head-to-head comparison of the efficacy of paste formulations of Firocoxib and this compound in horses with naturally occurring osteoarthritis.[4][5][6] The study's findings are summarized below.

Experimental Protocol:

A randomized, controlled, double-blinded, multicenter field trial was conducted on 253 client-owned horses diagnosed with naturally occurring osteoarthritis.[5][7]

  • Treatment Groups:

    • Firocoxib Group: Received Firocoxib paste at a dosage of 0.1 mg/kg, administered orally once daily for 14 days.[5][8]

    • This compound Group: Received this compound paste at a dosage of 4.4 mg/kg, administered orally once daily for 14 days.[5][8]

  • Evaluation: Physical examinations and lameness evaluations were conducted at baseline (day 0), day 7, and day 14.[5]

  • Primary Endpoint: Clinical improvement was defined as a reduction of at least one lameness grade or a combined reduction of at least three points in scores for pain during manipulation or palpation, joint swelling, joint circumference, and range of motion.[5][9]

The experimental workflow for this study is depicted in the following diagram.

Start Start: 253 Horses with Osteoarthritis Eval0 Baseline Evaluation (Day 0) - Physical Exam - Lameness Score Start->Eval0 Randomization Randomization GroupA Firocoxib Group (n=123) 0.1 mg/kg PO daily for 14 days Randomization->GroupA GroupB This compound Group (n=119) 4.4 mg/kg PO daily for 14 days Randomization->GroupB Eval7 Evaluation (Day 7) - Physical Exam - Lameness Score GroupA->Eval7 GroupB->Eval7 Eval0->Randomization Eval14 Final Evaluation (Day 14) - Physical Exam - Lameness Score Eval7->Eval14 Endpoint Primary Endpoint Assessed: Clinical Improvement Eval14->Endpoint

Diagram 2: Experimental Workflow for Comparative Efficacy Study.

Quantitative Data Summary:

The following tables present the key quantitative outcomes from the comparative study.

Table 1: Overall Clinical Improvement

Treatment GroupNumber of HorsesClinically Improved at Day 14Percentage of Improvement
Firocoxib12310484.6%[5]
This compound11910386.6%[5]

No significant difference was observed in the overall proportion of horses that clinically improved between the two treatment groups.[5][6]

Table 2: Improvement in Specific Clinical Parameters at Day 14

Clinical ParameterFirocoxib ImprovementThis compound ImprovementP-value
Pain on Manipulation/Palpation75%50%0.028[7]
Joint Circumference Score35%13%0.026[7]
Range of Motion Score45%30%0.012[7]
Overall Lameness ScoreNot Significantly DifferentNot Significantly Different-
Joint Swelling ScoreNot Significantly DifferentNot Significantly Different-

A significantly greater proportion of horses treated with Firocoxib showed improvement in pain on manipulation, joint circumference, and range of motion compared to those treated with this compound.[4][5][6][9]

Pharmacokinetics

The pharmacokinetic profiles of Firocoxib and this compound also exhibit notable differences that influence their dosing and clinical application.

Table 3: Comparative Pharmacokinetic Parameters in Horses

ParameterFirocoxibThis compound
Oral Bioavailability ~80% or more[10]Variable
Elimination Half-Life ~2 days[10]5.6 hours[11]
Volume of Distribution ~2 L/kg[10]-
Primary Metabolism Hepatic[12]Hepatic

The longer elimination half-life of Firocoxib supports once-daily dosing.[10][12]

Conclusion

The available experimental data suggests that Firocoxib and this compound have comparable overall clinical efficacy in treating lameness associated with osteoarthritis in horses.[5][6] However, Firocoxib demonstrated a superior effect in improving specific clinical signs, including pain on manipulation, joint circumference, and range of motion.[4][7][9]

The primary distinction between the two drugs lies in their mechanism of action. Firocoxib's COX-2 selectivity is designed to minimize the gastrointestinal side effects associated with the non-selective COX inhibition of this compound.[2][3] This difference, coupled with its favorable pharmacokinetic profile, positions Firocoxib as a valuable therapeutic alternative in equine medicine. Researchers and clinicians should consider these factors when selecting an appropriate NSAID for the management of equine osteoarthritis.

References

A Comparative Analysis of the Anti-inflammatory Mechanisms: Phenylbutazone vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic glucocorticoid, represent two distinct and powerful classes of compounds. While both effectively mitigate inflammatory responses, their underlying mechanisms of action diverge significantly, leading to different efficacy profiles and adverse effect considerations. This guide provides an objective comparison of their anti-inflammatory mechanisms, supported by experimental data, detailed protocols, and visual representations of their respective signaling pathways.

At a Glance: Key Mechanistic Differences

FeatureThis compoundDexamethasone
Drug Class Non-Steroidal Anti-inflammatory Drug (NSAID)Synthetic Glucocorticoid
Primary Target Cyclooxygenase (COX-1 and COX-2) enzymesIntracellular Glucocorticoid Receptors (GR)
Mechanism Inhibition of prostaglandin (B15479496) synthesisModulation of gene expression (transactivation and transrepression)
Key Effects Reduces prostaglandin-mediated inflammation, pain, and fever.[1][2][3][4]Upregulates anti-inflammatory genes and downregulates pro-inflammatory genes (cytokines, chemokines, adhesion molecules).[5][6][7]
Onset of Action Relatively rapidSlower, dependent on gene transcription and protein synthesis
Therapeutic Use Primarily for musculoskeletal pain and inflammation, particularly in veterinary medicine.[3]Wide range of inflammatory and autoimmune conditions.[5][6]

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differential efficacy of this compound and Dexamethasone in various experimental models.

Table 1: Comparative Efficacy in a Chick Model

This study compared the anti-inflammatory, analgesic, and antipyretic effects of this compound (PBZ) and Dexamethasone (DMZ) in young chicks.

ParameterThis compound (PBZ)Dexamethasone (DMZ)Key Findings
Anti-inflammatory Activity (% inhibition) 71%57%PBZ demonstrated a more potent anti-inflammatory effect in this model.[7][8][9]
Analgesic Efficacy (ED50) 5.60 mg/kg, i.p.0.63 mg/kg, i.p.While DMZ had a lower ED50, PBZ showed a more potent overall analgesic effect based on post-voltage measurements.[7][8][9]
Antipyretic Activity Significant effect at 2, 3, and 4 hours post-pyresis induction.[7][8][9]Significant effect at 4 hours post-pyresis induction.[7][8][9]PBZ exhibited a faster onset and more sustained antipyretic effect compared to DMZ.[7][8][9]

Data sourced from Abdulhamid, S. K., & Mousa, Y. J. (2022).[7][8][9]

Table 2: Effect on Vascular Permeability in a Rat Carrageenan-Air-Pouch Model

This study investigated the effects of this compound and Dexamethasone on plasma exudation in both acute and chronic inflammation.

Inflammatory StageThis compoundDexamethasoneKey Findings
Acute Exudative Stage Potent anti-exudative effectPotent anti-exudative effectBoth drugs were effective in reducing vascular permeability in the early stages of inflammation.[1]
Chronic Proliferative Stage IneffectiveEffective in inhibiting exudationDexamethasone's efficacy in the chronic stage suggests a mechanism independent of prostaglandin inhibition.[1]

Data sourced from Ohuchi, K., Tsurufuji, S., & Watanabe, M. (1977).[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and Dexamethasone are initiated through distinct molecular pathways.

This compound: Inhibition of the Arachidonic Acid Cascade

This compound's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking both COX isoforms, this compound effectively reduces the production of these pro-inflammatory molecules.[2][3] However, the inhibition of the constitutively expressed COX-1 is also associated with its adverse effects, such as gastrointestinal disturbances.[1][2]

Phenylbutazone_Mechanism Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions GI Protection, Platelet Aggregation, Renal Blood Flow Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever This compound This compound This compound->COX1 This compound->COX2

References

cross-validation of Phenylbutazone detection between HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Phenylbutazone (PBZ) is critical. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and explore the inherent strengths and limitations of each method.

This compound, a non-steroidal anti-inflammatory drug (NSAID), is widely used in equine medicine. Its detection is crucial for both therapeutic drug monitoring and anti-doping control. The choice between HPLC and GC-MS for PBZ analysis depends on various factors, including the required sensitivity, sample matrix, throughput needs, and the availability of instrumentation.

Principle of Detection Methods

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For PBZ analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is typically achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification. A critical consideration for the GC-MS analysis of many drugs, including this compound, is the need for derivatization to increase their volatility and thermal stability.[1]

Experimental Protocols

HPLC-UV Method for this compound in Plasma

This protocol is a representative example of a validated HPLC-UV method for the quantification of PBZ in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add an internal standard (e.g., d9-labeled this compound).[2]

  • Add 75 µL of 1 M phosphoric acid and vortex to mix.[3]

  • Add 5 mL of methyl tert-butyl ether (MTBE), cap, and mix on a rotorack for 10 minutes.[3]

  • Centrifuge at 3000 rpm for 10 minutes.[3]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[3]

  • Reconstitute the dried extract in 1.5 mL of the mobile phase.[3]

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., LiChrospher RP-18).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 0.01 M acetic acid in methanol (B129727) (45:55, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[4]

  • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Temperature: Ambient.

GC-MS Method for this compound in Plasma

The following protocol outlines a typical GC-MS method for PBZ detection, which includes a derivatization step.

1. Sample Preparation and Derivatization:

  • To a plasma sample, add an internal standard.

  • Adjust the pH of the sample to between 2 and 3.[1]

  • Perform a liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic extract to dryness.

  • The residue is then derivatized to make the analyte more volatile. This is a crucial step for GC-MS analysis of non-volatile compounds like this compound.[1]

2. GC-MS Instrumentation and Conditions:

  • Column: Fused-silica capillary column coated with a nonpolar stationary phase (e.g., cross-linked methyl-silicone).[1]

  • Carrier Gas: Helium.[1]

  • Injector and Detector Temperature: 280°C.[1]

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 200°C, and then to 300°C.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Performance Comparison

The choice between HPLC and GC-MS often comes down to a trade-off between various performance parameters. The following tables summarize key quantitative data from published studies.

Table 1: Comparison of Performance Characteristics for this compound Detection

ParameterHPLC-UV / HPLC-MSGC-MS
Limit of Detection (LOD) 0.005 µg/mL to 0.5 µg/mL[1][4]10 ng/mL (0.01 µg/mL)[1]
Limit of Quantification (LOQ) 0.01 µg/mL to 1.0 µg/mL[1][4]Not explicitly stated in the provided abstracts, but typically higher than LOD.
Linearity (r²) > 0.995[2]Not explicitly stated in the provided abstracts.
Precision (%RSD) < 15% (Intra- and Inter-day)[2]Not explicitly stated in the provided abstracts.
Accuracy (% Bias) 80-120% (Intra- and Inter-day)[2]Not explicitly stated in the provided abstracts.
Sample Preparation Can be straightforward (e.g., protein precipitation) or involve LLE/SPE.More complex, often requiring a derivatization step.[1]
Analysis Time Varies, but generally suitable for high-throughput analysis.The derivatization step can be time-consuming, making it less suitable for high-throughput screening.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC System Reconstitute->HPLC Detector UV or MS Detector HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Plasma_GC Plasma Sample Add_IS_GC Add Internal Standard Plasma_GC->Add_IS_GC Extraction_GC Extraction Add_IS_GC->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acquisition_GC Data Acquisition GCMS->Data_Acquisition_GC Identification_Quantification Identification & Quantification Data_Acquisition_GC->Identification_Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Discussion

HPLC , particularly when coupled with mass spectrometry (LC-MS), offers a robust and high-throughput method for the analysis of this compound in biological matrices. The primary advantage of HPLC is that it can directly analyze non-volatile and thermally labile compounds without the need for derivatization. This simplifies sample preparation and reduces analysis time. LC-MS/MS methods, in particular, provide excellent sensitivity and specificity.[2]

GC-MS , on the other hand, is a highly sensitive and specific technique, often considered a gold standard for the confirmation of analytes.[5] However, the major drawback for the analysis of this compound is the necessity of a derivatization step to increase its volatility. This additional step in the sample preparation protocol can be time-consuming and may introduce variability.[1]

Conclusion

Both HPLC and GC-MS are powerful techniques for the detection and quantification of this compound.

  • HPLC (especially LC-MS/MS) is generally the preferred method for routine and high-throughput analysis due to its simpler sample preparation and direct analysis capabilities. It offers excellent sensitivity, precision, and accuracy.

  • GC-MS serves as an excellent confirmatory technique, providing high specificity. While its sensitivity is comparable to or even better than some HPLC methods, the requirement for derivatization makes it more laborious for routine screening.

The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available resources. For laboratories conducting routine therapeutic drug monitoring or large-scale screening, HPLC-based methods are often more practical. For forensic and anti-doping applications where unambiguous confirmation is paramount, GC-MS remains a valuable tool.

References

A Comparative Guide to the Detection and Quantification of Phenylbutazone in Horse Meat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Phenylbutazone (PBZ) in horse meat. This compound is a non-steroidal anti-inflammatory drug (NSAID) widely used for therapeutic purposes in horses.[1][2] However, its use in animals intended for human consumption is prohibited in many jurisdictions, including the European Union, due to potential adverse health effects in humans, such as blood disorders.[1][3][4][5] Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance and ensuring food safety.[6]

The European Union Reference Laboratory has previously recommended a minimum performance limit of 5 µg/kg for analytical methods concerning this compound in muscle tissue.[7] This guide details and compares various methods capable of meeting and exceeding this requirement, with a focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted confirmatory method.

Quantitative Performance of Analytical Methods

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for evaluating the performance of analytical methods. The table below summarizes these values for the detection of this compound in horse meat using different validated LC-MS/MS methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixSource
LC-MS/MS0.8 µg/kg2.0 µg/kgHorse Meat[1]
LC-MS/MS-0.5 ng/g (0.5 µg/kg)Equine Tissue[8][9]
LC-MS/MS-1.0 ng/mL (for PBZ)Equine Serum & Urine[8]
LC-MS/MSDecision Limit (CCα): 2 µg/kg-Horse Muscle[7]

Experimental Protocols

This section details a representative experimental protocol for the analysis of this compound in horse meat using LC-MS/MS, based on established and validated methods.[1][7][9]

1. Sample Preparation and Homogenization

  • Weigh 2 grams of homogenized horse meat into a 15 mL centrifuge tube.[1] For quality control, spike blank samples with a known concentration of this compound standard.

  • Add an internal standard (e.g., this compound-d10) to all samples to ensure accuracy.[9]

2. Enzymatic Hydrolysis

  • Due to the high percentage of this compound binding to carrier proteins (>90%), an enzymatic hydrolysis step is crucial for accurate quantification.[1]

  • Add 4 mL of acetate (B1210297) buffer (pH 4.5) and 50 µL of β-glucuronidase to the sample.[1]

  • Vortex the sample and incubate for at least one hour at 37°C.[1]

3. Extraction

  • After incubation, cool the sample and add 10 mL of acetonitrile (B52724). Shake the mixture vigorously.[1]

  • Centrifuge the sample at approximately 4500-4750 rpm for 5-10 minutes.[1][7]

  • Collect the supernatant. A second extraction with an additional 5 mL of acetonitrile can be performed to improve recovery.[1]

4. Clean-up (Solid Phase Extraction - SPE)

  • The collected supernatant is passed through a clean-up cartridge (e.g., silica-based or C18) to remove interfering matrix components.[1][7]

  • Elute the analyte from the SPE cartridge using an appropriate solvent, such as acetonitrile.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 500 µL) of the mobile phase and filter it through a 0.2 µm filter before injection into the LC-MS/MS system.[1]

5. LC-MS/MS Analysis

  • Chromatography: Utilize a suitable C18 analytical column for separation. The mobile phase typically consists of a gradient mixture of methanol (B129727) or acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.[9]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[7] Monitor specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification and confirmation.

Alternative Methodologies

While LC-MS/MS is the gold standard for confirmation and quantification, other methods can be used for screening purposes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the detection of this compound and its main metabolite, Oxyphenbutazone.[6] These assays offer a high-throughput screening solution, though positive results typically require confirmation by a method like LC-MS/MS.[6]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_result Result Homogenization 1. Homogenization of Horse Meat (2g) Spiking 2. Add Internal Standard Homogenization->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spiking->Hydrolysis Extraction 4. Acetonitrile Extraction Hydrolysis->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant 6. Collect Supernatant Centrifugation->Supernatant SPE 7. Solid Phase Extraction (SPE) Clean-up Supernatant->SPE Evaporation 8. Evaporation & Reconstitution SPE->Evaporation LCMS 9. LC-MS/MS Analysis Evaporation->LCMS Quantification 10. Quantification & Confirmation LCMS->Quantification

References

A Comparative Guide to the Accuracy and Precision of Phenylbutazone Measurement in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenylbutazone (PBZ) in serum is critical for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This guide provides an objective comparison of the three primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison

The choice of analytical method for this compound measurement is often a trade-off between sensitivity, specificity, throughput, and cost. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, while HPLC-UV offers a robust and more accessible alternative. ELISA provides a high-throughput screening solution, though it may have limitations in specificity and precision compared to chromatographic methods.

Quantitative Performance Data

The following tables summarize the key performance parameters for each method based on published validation data. It is important to note that these values can vary between laboratories and specific assay protocols.

Table 1: Performance Characteristics of LC-MS/MS for this compound Measurement in Serum

ParameterReported Values
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)1.0 ng/mL - 0.05 µg/mL[1][2]
Linearity Range0.05 - 20 µg/mL[1][2]
Accuracy (Bias %)80 - 120%
Precision (CV %)< 15% (Intra- and Inter-day)[1][2]
Recovery> 80%[1][2]

Table 2: Performance Characteristics of HPLC-UV for this compound Measurement in Serum

ParameterReported Values
Limit of Detection (LOD)0.016 - 0.25 µg/mL
Limit of Quantification (LOQ)0.029 - 0.5 µg/mL
Linearity Range0.25 - 30 µg/mL
Accuracy (Recovery %)≥ 80%
Precision (CV %)5 - 10% (Intra-day), < 8.3% (Inter-day)

Table 3: Performance Characteristics of ELISA for this compound Measurement in Serum

ParameterReported Values
I-50 (50% Inhibitory Concentration)~10 ng/mL
Precision (CV %)Intra-assay: ~8%, Inter-assay: ~12%
Cross-reactivityLimited with oxyphenbutazone, no significant cross-reactivity with other acidic drugs.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and precise results. Below are representative methodologies for each of the discussed analytical techniques.

LC-MS/MS Protocol

This method offers the highest sensitivity and specificity for the quantification of this compound and its primary metabolite, oxyphenbutazone.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of serum/plasma, add an internal standard (e.g., d9-labeled this compound).

    • Acidify the sample by adding 75 µL of 1 M phosphoric acid.

    • Perform extraction with 3 mL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions:

      • This compound: m/z 307 → 279

      • Oxyphenbutazone: m/z 323 → 295

      • d9-Phenylbutazone (IS): m/z 316 → 288

HPLC-UV Protocol

A widely used and robust method for the quantification of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of serum, add an internal standard (e.g., probenecid).

    • Add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05M phosphate buffer pH 7.5) in a 15:85 v/v ratio.

    • Flow Rate: 1 mL/min.

    • Detection: UV spectrophotometer at 240 nm.

    • Injection Volume: 20 µL.

ELISA Protocol

This protocol outlines a competitive ELISA, a common format for small molecule detection.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the this compound-enzyme (e.g., HRP) conjugate to each well.

    • Incubate the plate at room temperature, allowing the free this compound in the sample and the enzyme conjugate to compete for binding to the immobilized antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate (e.g., TMB) to the wells. The enzyme bound to the plate will convert the substrate, leading to color development.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Methodological Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add Internal Standard serum->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis ms->data HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add Internal Standard serum->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge collect Collect Supernatant centrifuge->collect hplc HPLC Separation collect->hplc uv UV Detection hplc->uv data Data Analysis uv->data ELISA_Workflow cluster_assay ELISA Procedure cluster_analysis Analysis add_sample Add Sample/ Standard add_conjugate Add Enzyme Conjugate add_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance add_stop->read data Data Analysis read->data

References

A Comparative Analysis of the In Vitro Cytotoxicity of Phenylbutazone and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of Phenylbutazone relative to other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is collated from various scientific studies to offer a comprehensive overview supported by experimental data.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected NSAIDs from in vitro cytotoxicity assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

DrugCell LineIC50 (µM)Reference
This compoundEquine Chondrocytes>1000[1]
FirocoxibChinese Hamster Ovary (CHO)Lower than this compound (qualitative)[2]
PiroxicamCanine Melanoma530[3]
IndomethacinCanine Melanoma180[3]
AspirinCanine Melanoma>1000[3]
KetorolacHuman ChondrocytesChondrotoxic at 0.3% and 0.6% concentrations[4]

Experimental Protocols

The methodologies for determining in vitro cytotoxicity of NSAIDs vary. Below are detailed protocols for common assays cited in the literature.

Trypan Blue Dye Exclusion Assay for Cell Viability

This method was utilized in a comparative study of this compound and Firocoxib to assess cell mortality.[2]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells were seeded in a 24-well microplate and incubated at 37°C and 5% CO2 for 48 hours.[2]

  • Drug Preparation: NSAID tablets were ground to a powder, dissolved in dimethyl sulfoxide (B87167) (DMSO), and then diluted with cell culture water.[2]

  • Treatment: Various concentrations of the NSAID solutions (ranging from 500 µM to 3000 µM) were prepared with culture media and applied to the cells.[2]

  • Incubation: The treated plates were incubated at 37°C and 5% CO2 for 24 hours.[2]

  • Staining and Analysis: A trypan blue dye-exclusion assay was performed to determine the mortality rate of the cells in each treatment group.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Addition: Treat cells with various concentrations of the NSAIDs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways in NSAID-Induced Cytotoxicity

The cytotoxic effects of NSAIDs are often mediated through the induction of apoptosis. Several signaling pathways are implicated in this process. The diagram below illustrates a generalized pathway of NSAID-induced apoptosis.

NSAID_Apoptosis_Pathway NSAIDs NSAIDs Mitochondria Mitochondria NSAIDs->Mitochondria Direct Targeting ER_Stress ER Stress NSAIDs->ER_Stress Ca_Influx Ca2+ Influx NSAIDs->Ca_Influx Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Caspase9 Ca_Influx->Mitochondria Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding Drug_Prep 2. NSAID Stock Preparation Treatment 3. Cell Treatment with NSAIDs Drug_Prep->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT, Trypan Blue) Incubation->Assay Data_Acquisition 6. Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation Data_Acquisition->IC50_Calc

References

A Comparative Guide to the Identification and Confirmation of Phenylbutazone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and confirmation of Phenylbutazone metabolites. This compound (PBZ) is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The primary metabolites of toxicological and pharmacological interest are Oxyphenbutazone (OPBZ) and γ-hydroxythis compound.[1][2][3] Accurate identification and quantification of these metabolites are crucial in drug metabolism studies, pharmacokinetics, and toxicology.

This guide compares the most common analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Analytical Methods

The choice of analytical method for this compound metabolite analysis depends on the specific requirements of the study, such as the need for high sensitivity, high throughput, or cost-effectiveness.

FeatureLC-MS/MSGC-MSHPLC-UVELISA
Principle Separation by liquid chromatography, followed by mass analysis of the parent molecule and its fragments.Separation of volatile compounds by gas chromatography, followed by mass analysis.Separation by liquid chromatography, with detection based on UV absorbance.Immunoassay based on the specific binding of antibodies to the target analyte.
Sample Throughput HighLow to MediumMediumHigh
Specificity Very HighHighModerateModerate to High
Sensitivity Very HighHighLow to ModerateHigh
Quantitative Accuracy HighHighModerateSemi-quantitative to Quantitative
Confirmation YesYesNoNo (Screening)
Derivatization Not typically required.Often required to increase volatility.NoNo
Cost HighMedium to HighLow to MediumLow (for screening)

Quantitative Performance Data

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and its major metabolite, Oxyphenbutazone, using different analytical techniques. These values can vary depending on the specific instrumentation, matrix, and protocol used.

AnalyteMethodMatrixLODLOQ
This compound LC-MS/MSEquine Plasma0.01 µg/mL[4][5]0.05 µg/mL[4][5]
LC-MS/MSHorse Meat0.8 µg/kg[6]2.0 µg/kg[6]
GC-MSEquine Plasma10 ng/mL0.05 µg/mL
HPLC-UVEquine Serum0.5 µg/mL[7]0.5 µg/mL[7]
ELISAEquine/Canine Matrices2.01 ng/mL[7]-
Oxyphenbutazone LC-MS/MSEquine Plasma0.01 µg/mL[4][5]0.05 µg/mL[4][5]
LC-MS/MSEquine Tissues-0.5 ng/g[8][9]
GC-MSEquine Plasma25 ng/mL-
HPLC-UVEquine Plasma0.5 µg/mL[10]1.0 µg/mL[10]
γ-hydroxythis compound LC-MS/MSEquine Liver Microsomes3 ng/mL[2]5 ng/mL[2]
HPLC-UVPlasma and Urine0.05 µg/mL[11]-

This compound Metabolism Pathway

This compound is primarily metabolized in the liver through oxidation. The main biotransformation pathways involve hydroxylation of the butyl side chain and one of the phenyl rings.[1][7] The enzyme systems primarily involved are mono-oxygenases.[7]

G PBZ This compound OPBZ Oxyphenbutazone (p-hydroxythis compound) PBZ->OPBZ Aromatic Hydroxylation (CYP450) gOH_PBZ γ-hydroxythis compound PBZ->gOH_PBZ Aliphatic Hydroxylation Conj Glucuronide Conjugates OPBZ->Conj Glucuronidation gOH_PBZ->Conj Glucuronidation Excretion Excretion Conj->Excretion

Figure 1. Simplified metabolic pathway of this compound.

Experimental Workflows and Protocols

Experimental Workflow for Metabolite Identification

The general workflow for identifying and confirming this compound metabolites in a biological sample involves several key steps, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (LLE, SPE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (optional, for conjugates) Extraction->Hydrolysis Screening Screening (ELISA, HPLC-UV) Extraction->Screening Confirmation Confirmation & Quantification (LC-MS/MS, GC-MS) Extraction->Confirmation Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Derivatization->Confirmation Screening->Confirmation Identification Metabolite Identification Confirmation->Identification Quantification Quantification Identification->Quantification Confirmation_step Structural Confirmation (MS/MS, NMR) Quantification->Confirmation_step

References

A Comparative Guide to Analytical Methods for Phenylbutazone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the detection and quantification of Phenylbutazone, a non-steroidal anti-inflammatory drug. The information is intended for researchers, scientists, and professionals in drug development and food safety monitoring. The guide summarizes quantitative data, outlines experimental protocols, and visualizes workflows for key methodologies.

This compound (PBZ) is widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties.[1] However, due to its potential to cause serious adverse effects in humans, its use is prohibited in food-producing animals in many regions, including the European Union.[1][2][3] This necessitates robust and reliable analytical methods for monitoring its presence in various biological matrices. The most common methods for this compound analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The performance of these methods varies in terms of sensitivity, specificity, and throughput. The following tables summarize the key quantitative parameters for each technique based on published validation studies.

Table 1: Comparison of HPLC-UV Methods for this compound Analysis

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Bovine, Equine, and Porcine Muscle3 ppb (ng/g)15 ng/gNot Specified[4]
Equine Plasma10 ng/mLNot Specified> 80%[5]
Fighting Bull Plasma0.016 µg/mL0.029 µg/mL83%

Table 2: Comparison of LC-MS/MS Methods for this compound Analysis

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Equine Plasma0.01 µg/mL0.05 µg/mL> 80%[6]
Horse MeatNot Specified< 5 µg/kg95.6 - 103.9%[7]
Equine Tissues (Muscle, Kidney, Liver)Not Specified0.5 ng/gNot Specified[8]
Animal UrineNot Specified3 ng/mL (CCβ)Not Specified[9]

Table 3: Performance of ELISA for this compound Screening

MatrixLimit of Detection (LOD)Calibration RangeCross-Reactivity (Oxyphenbutazone)Reference
Equine or Canine Matrices (Urine, Blood)2.01 ng/mL0 - 90 ng/ml23.3%[5][10]

Experimental Protocols and Workflows

Detailed methodologies are crucial for replicating and comparing analytical results. This section provides an overview of the experimental protocols for the primary analytical techniques and visualizes the workflows using Graphviz.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of this compound. It offers a balance of sensitivity, cost-effectiveness, and robustness.

Experimental Protocol:

  • Sample Preparation:

    • Extraction: this compound is typically extracted from tissues using an organic solvent mixture, such as ethyl acetate/methanol (B129727).[4] For plasma samples, deproteinization with acetonitrile (B52724) is a common step.

    • Cleanup: Solid-phase extraction (SPE) is often employed to remove interfering substances. A Florisil cartridge can be used for tissue extracts.[4][11]

    • Reconstitution: The cleaned-up extract is evaporated to dryness and reconstituted in the mobile phase.[4][11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is typically used for separation.[12]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol and acetonitrile is common.[13]

    • Detection: UV detection is performed at a wavelength of 254 nm or 270 nm.[4][14]

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Tissue or Plasma Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (254-270 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV analytical workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the "gold standard" for confirmation and quantification due to its high sensitivity and specificity.[12]

Experimental Protocol:

  • Sample Preparation:

    • Hydrolysis: For some matrices like horse meat, enzymatic hydrolysis with β-glucuronidase is performed to release conjugated forms of this compound.[7]

    • Extraction: Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or extraction with acetonitrile is common.[7][12]

    • Cleanup: SPE is often used for cleanup. For tissue samples, a combination of weak-anion exchange (WAX) and silica-based SPE can be employed.[15]

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-high-performance liquid chromatography (UPLC) or HPLC is used for separation, typically with a C8 or C18 column.[12][15]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[12]

    • Mass Spectrometry: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM), which provides high selectivity.[7]

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue, Plasma, or Urine Sample Hydrolysis Enzymatic Hydrolysis (optional) Sample->Hydrolysis Extraction LLE or Acetonitrile Extraction Hydrolysis->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Injection Inject into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Confirmation Confirmation & Quantification Detection->Confirmation

LC-MS/MS analytical workflow for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method. It is particularly useful for analyzing a large number of samples to identify potential positives, which can then be confirmed by a more specific method like LC-MS/MS.

Experimental Protocol:

  • Sample Preparation: For matrices like urine, sample preparation can be minimal, often only requiring dilution.[5]

  • Assay Procedure:

    • A competitive ELISA format is typically used.

    • Samples or standards are added to microplate wells pre-coated with antibodies specific to this compound.

    • An enzyme-labeled this compound conjugate is added, which competes with the this compound in the sample for antibody binding sites.

    • After incubation, the wells are washed, and a substrate is added to produce a colorimetric signal.

    • The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.[3][10]

Logical Relationship Diagram:

ELISA_Logic cluster_screening Screening Phase cluster_confirmation Confirmatory Phase Screening High-Throughput Screening with ELISA Negative Negative Result Screening->Negative Low Signal Presumptive_Positive Presumptive Positive Result Screening->Presumptive_Positive High Signal Confirmation Confirmation with LC-MS/MS Presumptive_Positive->Confirmation Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive

Logical flow for screening and confirmation of this compound.

Inter-Laboratory Comparison and Proficiency Testing

Participation in proficiency testing (PT) schemes is essential for laboratories to monitor their analytical performance and ensure the accuracy of their results.[16] These schemes involve the analysis of samples with unknown concentrations of the analyte by multiple laboratories, allowing for a direct comparison of methods and performance. While specific comparative data from such schemes for this compound is not publicly detailed, the validation data presented in this guide is derived from studies that often follow the principles outlined in guidelines for method validation, such as those from the European Commission Decision 2002/657/EC.[7] The robustness of a method is often tested by having it performed by different analysts on different instruments, which simulates an inter-laboratory comparison on a smaller scale.[7]

References

A Comparative Analysis of the Therapeutic Indices of Phenylbutazone and Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic indices of two non-steroidal anti-inflammatory drugs (NSAIDs), Phenylbutazone and Meloxicam. By examining their mechanisms of action, experimental data on efficacy and toxicity, and the resulting therapeutic windows, this document aims to offer an objective resource for informed decision-making in research and drug development.

Executive Summary

This compound, a classic non-selective cyclooxygenase (COX) inhibitor, and Meloxicam, a newer, preferential COX-2 inhibitor, are both widely used for their anti-inflammatory and analgesic properties. Their primary difference lies in their selectivity for the two main isoforms of the COX enzyme. This compound inhibits both COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[1][2] In contrast, Meloxicam preferentially inhibits COX-2, which is thought to contribute to a more favorable safety profile, particularly concerning gastrointestinal side effects.[3][4]

The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. A higher TI indicates a wider margin of safety. This guide presents available data to evaluate the TI of both compounds, highlighting Meloxicam's generally superior gastrointestinal safety profile, a factor directly linked to its COX-2 selectivity.

Mechanism of Action: A Tale of Two COX Isoforms

The primary mechanism of action for both this compound and Meloxicam is the inhibition of cyclooxygenase enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][3]

  • This compound: As a non-selective COX inhibitor, this compound blocks both COX-1 and COX-2 enzymes.[1][2] While inhibition of COX-2 is responsible for its therapeutic anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastric mucosal damage and renal toxicity, due to the disruption of homeostatic prostaglandin (B15479496) production.[1]

  • Meloxicam: Meloxicam exhibits preferential inhibition of COX-2 over COX-1.[3][4] This selectivity is the cornerstone of its improved safety profile. By sparing COX-1 at therapeutic doses, Meloxicam reduces the risk of gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[3]

Quantitative Comparison of Therapeutic Index

The therapeutic index is classically calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). The following tables summarize the available oral toxicity and efficacy data for this compound and Meloxicam in rats, which are commonly used preclinical models.

DrugSpeciesRouteLD50 (mg/kg)Citation
This compound RatOral245[5]
Meloxicam Rat (Sprague Dawley, female)Oral98.4[6]

Table 1: Acute Oral Toxicity (LD50) Data

DrugSpeciesModelRouteED50 (mg/kg)Citation
Meloxicam RatCarrageenan-induced PleurisyOral5.92[7]

Table 2: Anti-inflammatory Efficacy (ED50) Data

Therapeutic Index (TI) for Meloxicam (in female Sprague Dawley rats):

  • TI = LD50 / ED50

  • TI = 98.4 mg/kg / 5.92 mg/kg

  • TI ≈ 16.6

While a direct calculation for this compound is not possible without a corresponding ED50, the known gastrointestinal toxicity of non-selective COX inhibitors suggests a narrower therapeutic window compared to COX-2 preferential drugs like Meloxicam.

Experimental Protocols

The determination of LD50 and ED50 values relies on standardized experimental protocols to ensure the reliability and reproducibility of the data.

Acute Oral Toxicity (LD50) Determination: OECD Test Guideline 423

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[1][2][3][5][8][9][10]

Objective: To determine the dose at which a substance causes mortality in 50% of the test animals after a single oral administration.

Methodology:

  • Animal Model: Typically, young adult rats of a single sex (often females) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize before the study.

  • Dosing: The test substance is administered orally by gavage in a stepwise manner to a small group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

  • Endpoint: The LD50 is determined based on the dose levels at which mortality is observed.

Anti-inflammatory Efficacy (ED50) Determination: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to evaluate the efficacy of anti-inflammatory drugs.[4][6][7]

Objective: To determine the dose of a drug that produces a 50% reduction in inflammation (edema).

Methodology:

  • Animal Model: Rats are commonly used for this assay.

  • Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the rat's hind paw. This induces a localized inflammatory response characterized by swelling (edema).

  • Drug Administration: The test drug (e.g., this compound or Meloxicam) is typically administered orally at various doses prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema for each dose group is calculated by comparing the paw volume to that of a control group that received only the vehicle.

  • ED50 Determination: The ED50 is the dose of the drug that causes a 50% inhibition of the paw edema.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

COX_Inhibition_Pathway cluster_COX Cyclooxygenase (COX) Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory This compound This compound (Non-selective) This compound->COX1 This compound->COX2 Meloxicam Meloxicam (Preferential) Meloxicam->COX1 Less Inhibition Meloxicam->COX2  Preferential  Inhibition

Caption: Mechanism of COX Inhibition by this compound and Meloxicam.

Therapeutic_Index_Workflow cluster_Toxicity Toxicity Assessment cluster_Efficacy Efficacy Assessment LD50_Determination LD50 Determination (e.g., OECD 423) Toxicity_Data Lethal Dose 50 (LD50) LD50_Determination->Toxicity_Data Therapeutic_Index Therapeutic Index (TI) = LD50 / ED50 Toxicity_Data->Therapeutic_Index ED50_Determination ED50 Determination (e.g., Carrageenan Paw Edema) Efficacy_Data Effective Dose 50 (ED50) ED50_Determination->Efficacy_Data Efficacy_Data->Therapeutic_Index

Caption: Workflow for Determining the Therapeutic Index.

Conclusion

The evaluation of the therapeutic index, a cornerstone of drug safety assessment, reveals important distinctions between this compound and Meloxicam. While both are effective anti-inflammatory agents, Meloxicam's preferential inhibition of COX-2 translates to a more favorable safety profile, particularly concerning gastrointestinal effects. The calculated therapeutic index for Meloxicam in rats is approximately 16.6. Although a direct quantitative comparison with this compound is limited by the lack of a directly comparable ED50 value in the literature, the well-documented adverse effects associated with non-selective COX inhibition suggest a narrower therapeutic window for this compound.

For researchers and drug development professionals, this comparative guide underscores the importance of COX selectivity in NSAID design and the utility of standardized preclinical models in predicting the therapeutic index. The presented data and experimental protocols provide a framework for the continued evaluation and development of safer and more effective anti-inflammatory therapies.

References

Safety Operating Guide

Proper Disposal of Phenylbutazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of phenylbutazone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of health risks and prevents environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Core Principles of this compound Disposal

The fundamental principle for this compound disposal is to treat it as a hazardous waste.[1][2] This requires handling by a licensed professional waste disposal service and adherence to all applicable local, state, and federal regulations, such as the guidelines set forth by the Resource Conservation and Recovery Act (RCRA).[3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5][6]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[5] Face shield may be necessary for larger quantities.[5]Protects against splashes and airborne particles. This compound can cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]Prevents skin contact. This compound can be harmful if it comes into contact with the skin and may cause skin irritation.[5]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator where risk assessment shows it is necessary.[5]Protects against inhalation of dust particles, which can be harmful and cause respiratory irritation.[5]
Protective Clothing A lab coat or a complete suit protecting against chemicals should be worn.[5]Prevents contamination of personal clothing.

Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[8][9] Avoid creating dust clouds, as these can form explosive mixtures with air.[7]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound and associated waste materials.

  • Segregation and Collection:

    • Carefully collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris.

    • Place the waste in a suitable, clean, dry, and clearly labeled, closed container.[5][8]

  • Spill Management:

    • In the event of a spill, evacuate the area.[7]

    • Wearing appropriate PPE, clean up spills immediately.[8]

    • Sweep or vacuum up the spilled solid material, taking care to avoid generating dust.[7][8] Do not use compressed air for cleaning surfaces.[10][11]

    • Collect the spilled material in a designated, sealed container for disposal.[8]

    • Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Waste Disposal:

    • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.[5]

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[5]

    • Ensure that the disposal process is in full compliance with local, state, and federal regulations.[1][9]

  • Contaminated Packaging:

    • Empty containers that held this compound should be treated as hazardous waste.

    • These containers should be taken to an approved waste handling site for recycling or disposal.[6][7] If not specified otherwise, dispose of them as unused product.[6][7]

Experimental Protocols

While this document does not detail specific research experiments involving this compound, any such protocol should incorporate the aforementioned handling and disposal procedures into its safety and waste management sections. The core principle is that all materials that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_compliance Compliance cluster_spill Spill Management A Identify this compound Waste (Unused product, contaminated items, spill debris) B Wear Appropriate PPE (Gloves, Eye Protection, Respirator) A->B C Place Waste in a Labeled, Sealed Container B->C D Contact Licensed Waste Disposal Service C->D E Arrange for Professional Collection and Disposal D->E F Incineration via Chemical Scrubber (if applicable) E->F G Ensure Compliance with Local, State, and Federal Regulations F->G Spill Spill Occurs Spill_A Evacuate Area Spill->Spill_A Spill_B Wear Full PPE Spill_A->Spill_B Spill_C Contain and Clean Up Spill (Avoid Dust Generation) Spill_B->Spill_C Spill_D Collect Debris in Sealed Container Spill_C->Spill_D Spill_D->C Add to Waste Stream

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedural, step-by-step guidelines will help mitigate risks and ensure the well-being of all laboratory personnel.

This compound, while a potent therapeutic agent, presents several hazards that necessitate careful handling. It can be irritating to the eyes, respiratory system, and skin.[1][2] Furthermore, there are potential risks of impaired fertility and harm to an unborn child.[1] Ingestion can be harmful, and in severe cases of overdose, it has been associated with serious health issues including seizures, coma, and organ failure.[3][4]

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against exposure. The required level of protection can vary depending on the specific task and the formulation of this compound being handled.

Type of Protection Specific Recommendations Rationale and Source
Eye and Face Protection Safety glasses with side shields, goggles, or a full-face shield.[1]To protect against splashes, dust, and aerosols that can cause serious eye irritation.[2][5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile).[6] Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] For large-scale operations, a disposable dust-impermeable suit (e.g., Tyvek) should be considered.[1]To prevent skin contact, which can cause irritation.[1][2] The use of double gloves is recommended when compounding, administering, and disposing of hazardous drugs.[7]
Respiratory Protection A respirator is not typically required for routine use of manufactured products like pastes or injections under normal conditions.[1] However, if adequate local exhaust ventilation is not available, if dusts or aerosols are generated, or if exposure assessment indicates it is necessary, a NIOSH/MSHA-approved respirator should be used.[5][8]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[8]
Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound powder.

Materials:

  • This compound powder

  • Appropriate solvent

  • Laboratory balance

  • Chemical fume hood or other ventilated enclosure

  • Beakers, graduated cylinders, and other necessary glassware

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Before handling the powder, ensure you are wearing all required PPE, including double gloves, a protective gown, and eye protection.

  • Ventilation: Conduct all manipulations of this compound powder within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[1]

  • Weighing:

    • Carefully place a weigh boat on the laboratory balance and tare it.

    • Slowly and carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.

    • Minimize dust generation and accumulation.[5][9]

  • Dissolving:

    • Transfer the weighed powder to a beaker or flask containing the appropriate solvent.

    • Stir the mixture gently until the powder is fully dissolved.

  • Cleanup:

    • Wipe down all surfaces, including the balance and the interior of the fume hood, with a damp cloth or paper towel to remove any residual powder.

    • Dispose of all contaminated materials, including weigh boats, gloves, and wipes, in a designated hazardous waste container.[10]

  • Hand Hygiene: After completing the procedure and removing PPE, wash your hands thoroughly with soap and water.[1][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][9] Seek medical attention if irritation persists.[5]
Skin Contact Remove contaminated clothing and wash the affected skin thoroughly with soap and water.[1][11] If irritation or other symptoms develop, seek medical attention.[5]
Inhalation Move the individual to fresh air.[1][11] If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water.[1][5] Seek immediate medical attention.[1][11]
Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][10]

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1][10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][5]

  • Store in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[1][5]

Spill Cleanup:

  • For small spills, especially within a ventilated enclosure, use a vacuum or wet cleaning methods to clean up the material.[1] Avoid dry sweeping, which can generate dust.

  • For larger spills, notify emergency response personnel.[1]

  • Wear appropriate PPE during cleanup.[1]

  • Collect the spilled material in a suitable container for disposal.[12]

Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[1]

  • Unused product and contaminated materials should be disposed of as hazardous waste through a licensed professional waste disposal service.[10]

  • One method for disposal of unused medicine, if a take-back program is unavailable, is to mix the drug with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and then dispose of it in the trash.[13][14]

Visualizing Safety Workflows

To further clarify procedural logic, the following diagrams illustrate key decision-making and response workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound Task Identify Handling Task Formulation Determine this compound Formulation Task->Formulation Gloves Chemical-Resistant Gloves (Double Gloving Recommended) Formulation->Gloves All Tasks Gown Protective Gown Formulation->Gown All Tasks Eye Safety Glasses/Goggles Formulation->Eye All Tasks Respirator Respirator (If dust/aerosol risk) Formulation->Respirator Handling Powder or Generating Aerosols

Caption: Logical workflow for selecting appropriate PPE based on the handling task and formulation of this compound.

Phenylbutazone_Spill_Response This compound Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (Inside Ventilated Enclosure) Assess->SmallSpill LargeSpill Large Spill or Outside Enclosure Assess->LargeSpill SmallSpill->LargeSpill No Cleanup Cleanup with Wet Method or Vacuum (Trained Personnel with Full PPE) SmallSpill->Cleanup Yes EmergencyResponse Contact Emergency Response Team LargeSpill->EmergencyResponse Yes Dispose Dispose of Waste in Sealed Hazardous Waste Container Cleanup->Dispose EmergencyResponse->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylbutazone
Reactant of Route 2
Reactant of Route 2
Phenylbutazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.